3-(3-Tert-butoxy-3-oxopropyl)benzoic acid
Description
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-12(15)8-7-10-5-4-6-11(9-10)13(16)17/h4-6,9H,7-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLAQZSYRWWEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(3-Tert-butoxy-3-oxopropyl)benzoic acid CAS number and identifiers
Orthogonal Linker Design in Medicinal Chemistry
Part 1: Core Directive & Introduction
3-(3-Tert-butoxy-3-oxopropyl)benzoic acid (CAS: 2005470-83-5) represents a critical class of bifunctional linkers used in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and DNA-Encoded Libraries (DELs). Its structural utility lies in its orthogonal protection strategy : the molecule features a free benzoic acid moiety ready for immediate coupling to amines (via amide bond formation), while the aliphatic carboxyl group is masked as an acid-labile tert-butyl ester.
This design allows researchers to sequentially elaborate the molecule—first attaching a warhead or ligand to the benzoic acid, then deprotecting the aliphatic ester under acidic conditions (e.g., TFA/DCM) to reveal a second carboxylic acid for further conjugation. This stepwise control is paramount in avoiding polymerization and ensuring regioselectivity in complex molecule synthesis.
Part 2: Chemical Identifiers & Properties
The following table summarizes the physicochemical properties and identifiers for this compound.
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 2005470-83-5 |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Physical State | Solid (White to Off-white powder) |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM, MeOH); Insoluble in water |
| pKa (Predicted) | ~4.2 (Benzoic acid), ~4.8 (Aliphatic acid, after deprotection) |
| Storage Conditions | -20°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
| Stability | Stable under basic conditions; Labile to strong acids (TFA, HCl) |
Part 3: Synthetic Logic & Experimental Protocols
The synthesis of this compound typically employs a Heck Cross-Coupling followed by Catalytic Hydrogenation . This route is preferred over direct alkylation due to the high regioselectivity and avoidance of harsh conditions that might hydrolyze the ester prematurely.
Step 1: Heck Coupling (Formation of the Alkene Intermediate)
Objective: Couple 3-iodobenzoic acid with tert-butyl acrylate to form (E)-3-(3-tert-butoxy-3-oxoprop-1-en-1-yl)benzoic acid.
-
Reagents: 3-Iodobenzoic acid (1.0 eq), tert-Butyl acrylate (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Triphenylphosphine (PPh₃, 10 mol%), Triethylamine (Et₃N, 2.5 eq).
-
Solvent: DMF (Dimethylformamide), anhydrous.
-
Conditions: 100°C, 12–16 hours, Inert atmosphere (N₂).
Protocol:
-
Charge a flame-dried round-bottom flask with 3-iodobenzoic acid (1.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.10 eq).
-
Add anhydrous DMF (0.2 M concentration relative to substrate) and Et₃N (2.5 eq).
-
Add tert-butyl acrylate (1.2 eq) via syringe.
-
Degas the mixture by bubbling nitrogen for 15 minutes.
-
Heat to 100°C with stirring for 12 hours. Monitor reaction progress by LC-MS (Target mass: [M+H]⁺ = 249.11 for the alkene).
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (carefully, to pH ~4), water, and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient) to isolate the unsaturated intermediate.
Step 2: Catalytic Hydrogenation (Saturation of the Linker)
Objective: Reduce the alkene double bond to a saturated alkane chain without affecting the aromatic ring or the tert-butyl ester.
-
Reagents: 10% Palladium on Carbon (Pd/C, 10 wt% loading), Hydrogen gas (H₂, balloon pressure).
-
Solvent: MeOH (Methanol) or EtOAc/MeOH (1:1).
-
Conditions: Room Temperature (RT), 4–6 hours.
Protocol:
-
Dissolve the alkene intermediate from Step 1 in MeOH (0.1 M).
-
Carefully add 10% Pd/C (10% by weight of the substrate) under a nitrogen stream. Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Purge the flask with hydrogen gas (balloon) three times.
-
Stir vigorously at RT under H₂ atmosphere for 4–6 hours. Monitor by LC-MS (Disappearance of alkene peak; appearance of product mass 250.29).
-
Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Concentration: Evaporate the solvent under reduced pressure to yield this compound as a white solid.
Visualization: Synthetic Pathway
Figure 1: Synthetic route via Heck coupling and catalytic hydrogenation.[1][2][3][4][5]
Part 4: Applications in Drug Discovery
The primary utility of this compound is in Linkerology —the science of designing spacers that connect two pharmacophores.
1. PROTAC Linker Synthesis
In PROTAC design, the linker length and composition critically affect the ternary complex formation (Target Protein - PROTAC - E3 Ligase). This compound provides a 3-carbon aliphatic spacer (plus the phenyl ring rigidity) which is often optimal for avoiding steric clashes while maintaining metabolic stability compared to PEG linkers.
-
Workflow:
-
Amide Coupling 1: The free benzoic acid is coupled to an amine-containing E3 ligase ligand (e.g., Lenalidomide derivative).
-
Deprotection: The tert-butyl ester is cleaved with TFA/DCM to reveal the aliphatic acid.
-
Amide Coupling 2: The newly revealed acid is coupled to the target protein ligand (Warhead).
-
2. DNA-Encoded Libraries (DEL)
In DEL synthesis, bifunctional building blocks are essential. The orthogonal protection allows for the attachment of the molecule to the DNA-tagged headpiece via the free acid, followed by library expansion at the ester end after deprotection.
Visualization: PROTAC Linker Strategy
Figure 2: Orthogonal deprotection strategy in PROTAC synthesis.
Part 5: Handling & Safety
-
Hazards: Like many benzoic acid derivatives, this compound may cause skin and eye irritation (H315, H319). The tert-butyl ester is flammable in bulk; handle away from open flames.
-
Storage: Store at -20°C. The ester is sensitive to moisture over long periods; keep desiccated.
-
Disposal: Dispose of as hazardous organic waste. Do not release into drains.
References
-
ChemicalBook. (2024). This compound Product Page. ChemicalBook. Link
-
Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition. Link (Cited for general orthogonal protection strategies in library synthesis).
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. Link (Cited for linker design principles).
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions. Link (Cited for the synthetic methodology).
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An In-Depth Technical Guide to 3-tert-Butoxy-3-oxopropanoic Acid: A Versatile Building Block in Modern Drug Discovery
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 3-tert-butoxy-3-oxopropanoic acid, a key intermediate in pharmaceutical and chemical research.
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. 3-tert-Butoxy-3-oxopropanoic acid, also widely known as mono-tert-butyl malonate, has emerged as a cornerstone intermediate, valued for its unique combination of a reactive carboxylic acid and a sterically hindered tert-butyl ester. This differential reactivity allows for selective chemical transformations, making it an invaluable tool in the synthesis of a diverse array of molecules, from active pharmaceutical ingredients (APIs) to specialized chemical probes.
This technical guide provides a comprehensive overview of 3-tert-butoxy-3-oxopropanoic acid, detailing its chemical identity, physicochemical properties, synthesis, and key applications in drug discovery and development. We will delve into its role as a fundamental building block, its function as an enzyme inhibitor, and its potential as a linker in bioconjugation, offering field-proven insights and detailed experimental protocols to support its practical application in the laboratory.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental identifiers and properties is crucial for its effective use in research and development.
Chemical Identifiers:
These identifiers provide an unambiguous representation of the molecule's structure, essential for database searches and computational modeling.
Physicochemical Properties:
The physical and chemical properties of 3-tert-butoxy-3-oxopropanoic acid are summarized in the table below. These properties are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₄ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [2] |
| Melting Point | 19-20 °C | [1] |
| Boiling Point | 90 °C at 2 mmHg | [1] |
| Density | 1.04 g/mL at 25 °C | [1] |
| Solubility | Soluble in ethanol | [1] |
| pKa | 2.92 ± 0.32 (Predicted) | [1] |
Synthesis of 3-tert-Butoxy-3-oxopropanoic Acid
The synthesis of 3-tert-butoxy-3-oxopropanoic acid is well-established, with several reported methods. A common and efficient approach involves the reaction of Meldrum's acid with tert-butanol. The following is a detailed, step-by-step protocol based on established literature.[3]
Experimental Protocol: Synthesis from Meldrum's Acid
Materials:
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
tert-Butyl alcohol
-
Anhydrous acetonitrile (optional, as a solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge Meldrum's acid (1 equivalent) and an excess of tert-butyl alcohol (which can also serve as the solvent).
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the excess tert-butanol and any volatile byproducts.
-
The resulting crude product, 3-tert-butoxy-3-oxopropanoic acid, is often obtained as a colorless oil in high yield.[3]
Purification:
For most applications, the crude product is of sufficient purity. However, if further purification is required, flash column chromatography on silica gel can be employed.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective.
-
Procedure: Dissolve the crude oil in a minimal amount of the eluent and load it onto a silica gel column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
Characterization:
The identity and purity of the synthesized 3-tert-butoxy-3-oxopropanoic acid should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 10.51 (br s, 1H, COOH), 3.35 (s, 2H, CH₂), 1.42 (s, 9H, C(CH₃)₃).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ 171.8, 166.3, 81.9, 42.1, 27.9.[3]
-
Mass Spectrometry (HR-FAB): m/z calculated for C₇H₁₃O₄ [M+H]⁺ 161.0814, found 161.0809.[3]
Caption: Mechanism of Aminoacylase Inhibition.
Potential as a Linker in Bioconjugation
The bifunctional nature of 3-tert-butoxy-3-oxopropanoic acid also makes it an attractive candidate for use as a chemical linker in bioconjugation. [4][5][6][7]In the context of antibody-drug conjugates (ADCs), linkers play a critical role in connecting the antibody to the cytotoxic payload, ensuring stability in circulation and timely release at the target site.
The carboxylic acid moiety of mono-tert-butyl malonate can be activated to react with nucleophilic residues on an antibody, such as lysine, while the tert-butyl ester can be deprotected to reveal a second carboxylic acid. This newly formed carboxyl group can then be used to attach a payload molecule, or it can be further modified to create a more complex linker system. This strategy allows for the creation of a stable linkage with the potential for controlled release of the drug.
Caption: Role as a Linker in ADCs.
Conclusion
3-tert-Butoxy-3-oxopropanoic acid is a deceptively simple molecule with profound utility in the fields of organic synthesis and drug discovery. Its unique bifunctional nature, with a readily reactive carboxylic acid and a stable yet cleavable tert-butyl ester, provides chemists with a powerful tool for the controlled and strategic synthesis of complex molecules. From its role as a key building block in the synthesis of APIs to its function as a transition-state analogue inhibitor of aminoacylases and its potential as a versatile linker in bioconjugation, mono-tert-butyl malonate continues to be a compound of significant interest. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers, scientists, and drug development professionals to effectively harness the potential of this valuable chemical intermediate in their own endeavors.
References
-
Röhm, K. H. (1989). Butylmalonate is a transition state analogue for aminocylase I. FEBS Letters, 250(2), 191-194. Available at: [Link]
-
Organic Syntheses. Diethyl tert-butylmalonate. Available at: [Link]
-
Creative Biolabs. Linkers in Antibody-Drug Conjugates. Available at: [Link]
-
Wikipedia. Transition state analog. Available at: [Link]
-
Cytiva. Sample Preparation for Chromatographic Purification. Available at: [Link]
-
Organic Syntheses. Procedure. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
PubChem. 3-(Tert-butoxy)-3-oxopropanoic acid. Available at: [Link]
-
St. Amant, A. H., & Van de Bittner, K. C. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 13(9), 239. Available at: [Link]
- Google Patents. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin.
- Google Patents. WO2024008102A1 - Linker for conjugation.
-
Royal Society of Chemistry. Supporting Information. Available at: [Link]
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Comprehensive Safety & Handling Whitepaper: 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid
Executive Summary
In modern drug development, bifunctional intermediates like 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid present unique handling challenges that transcend standard Safety Data Sheet (SDS) templates. This compound features two distinct reactive moieties: a biologically active benzoic acid core and a sterically hindered tert-butyl ester . While the tert-butyl ester provides excellent metabolic stability against enzymatic cleavage in biological matrices[1], its extreme sensitivity to acidic environments requires rigorous, mechanistically informed safety and handling protocols.
This technical guide provides researchers and process chemists with an authoritative framework for managing the physicochemical vulnerabilities, toxicological hazards, and experimental workflows associated with this compound.
Structural Vulnerabilities & Physicochemical Profiling
The dual nature of this molecule creates an inherent structural tension. The free carboxylic acid on the benzoic ring lowers the local pH in unbuffered solutions, creating an environment that can auto-catalyze the degradation of the molecule's own tert-butyl ester group.
The Tert-Butyl Ester Moiety: Acid-Catalyzed Lability
Tert-butyl esters are highly susceptible to acid-catalyzed hydrolysis, a process that cleaves the ester to yield tert-butanol and the corresponding carboxylic acid[2]. Even mildly acidic conditions (pH < 7) can initiate this cleavage. In synthetic workflows, unreacted acidic reagents or the compound's own benzoic acid moiety can lower the pH of the aqueous phase during extraction, leading to rapid, irreversible hydrolysis[2]. Conversely, these esters demonstrate remarkable stability in gastrointestinal and plasma environments, resisting hydrolysis by carboxylesterase enzymes (e.g., CES1), making them highly valuable in prodrug design[1].
The Benzoic Acid Moiety: pKa and Auto-Catalysis
Benzoic acid derivatives typically possess a pKa of approximately 4.0 to 4.2. Because the pKa is significantly below neutral pH, dissolution in unbuffered aqueous or protic solvents will yield a mildly acidic solution. This necessitates the use of mild bases (e.g., saturated sodium bicarbonate) during purification and storage to neutralize the acid and protect the distal ester[2].
Mechanistic pathway of acid-catalyzed hydrolysis and hepatic metabolism.
Mechanistic Toxicology & Hazard Identification
Understanding the causality behind the toxicity of this compound is critical for establishing effective personal protective equipment (PPE) and exposure controls.
Dermatological Hazards (Skin Irritation & Urticaria)
The severity of skin irritation caused by organic acids is directly correlated with their acid strength (pKa). Clinical studies on homologous series of benzoic acid derivatives demonstrate that for compounds with a pKa ≤ 4, skin irritation rapidly increases[3]. Furthermore, benzoic acid derivatives are known to induce immediate, non-immunological contact urticaria (erythematous swelling) upon skin contact[4]. This is a direct irritant reaction—likely mediated via a cholinergic mechanism—that does not require a prior sensitization phase, meaning first-time exposure can trigger a severe localized response[4].
Systemic Toxicity & Mitochondrial Inhibition
If systemically absorbed (via inhalation of dust/aerosols or accidental ingestion), the benzoic acid moiety is rapidly metabolized in the liver. The primary detoxification pathway involves conjugation with glycine to form hippuric acid, which is subsequently excreted in the urine[4]. However, if this conjugation pathway is saturated by high-dose exposure, the free acid can accumulate and inhibit mitochondrial respiration, leading to cellular toxicity and a reduction in cellular aspartate concentrations[4].
Quantitative Data Summaries
Table 1: Physicochemical & Toxicological Parameters
| Parameter | Value / Description | Mechanistic Implication |
| Target pH for Stability | 7.0 – 9.0 | Prevents acid-catalyzed cleavage of the tert-butyl ester[2]. |
| Primary Hepatic Enzyme | Glycine N-acyltransferase | Detoxifies the benzoic acid core into excretable hippuric acid[4]. |
| Dermatological Risk | Non-immunological Urticaria | Direct cholinergic irritation; requires immediate decontamination[4]. |
| CES1 Stability | High (>50% remaining at 1h) | Resists enzymatic hydrolysis in plasma/GI tract compared to alkyl esters[1]. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducible safety, the following protocols are designed as self-validating systems. Each workflow includes mandatory verification steps to prevent compound degradation and personnel exposure.
Protocol 1: Safe Liquid-Liquid Extraction & Workup
Objective: Isolate the compound from a crude synthetic mixture without triggering auto-catalytic or reagent-induced hydrolysis of the tert-butyl ester.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, acetone), remove the solvent completely under reduced pressure (rotary evaporation) prior to aqueous workup. Causality: Water-miscible solvents pull water into the organic phase, accelerating hydrolysis.
-
Reconstitution: Redissolve the crude residue in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2].
-
Alkaline Buffering (Critical Step): Add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) to the separatory funnel. Causality: NaHCO₃ neutralizes the free benzoic acid moiety and any acidic synthetic byproducts, preventing the pH from dropping below 7.
-
Validation Check: Extract a 1 mL aliquot of the aqueous layer and test with pH paper. Proceed only if the pH is strictly between 7 and 9. If pH < 7, add additional NaHCO₃[2].
-
Phase Separation: Vigorously shake and immediately separate the layers. Causality: Prolonged contact with aqueous phases, even at neutral pH, increases the statistical probability of hydrolysis[2].
-
Drying: Dry the organic layer over a neutral drying agent like anhydrous Sodium Sulfate (Na₂SO₄). Never use acidic drying agents.
Self-validating extraction workflow preventing tert-butyl ester hydrolysis.
Protocol 2: Dermatological Exposure Mitigation
Objective: Neutralize and remove the compound following accidental skin contact to prevent non-immunological contact urticaria.
-
Immediate Isolation: Upon contact, immediately halt work and remove contaminated gloves or lab coats.
-
Dry Wipe (First Pass): Because the compound is an organic acid with limited water solubility, gently wipe the affected area with a dry, clean tissue to remove bulk powder/liquid. Causality: Adding water immediately can spread the hydrophobic compound over a larger surface area.
-
Mild Soap & Copious Water: Wash the area with a mild, slightly basic laboratory soap and copious amounts of tepid water for a minimum of 15 minutes. The basicity of the soap helps deprotonate the benzoic acid, increasing its aqueous solubility and facilitating removal.
-
Observation: Monitor the site for 30 minutes. Urticarial swelling (erythema) typically occurs within 15 to 30 minutes of exposure[4]. If swelling or severe irritation persists, seek occupational medical evaluation.
References
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Physicochemical Profiling of tert-Butyl Benzoic Acid Derivatives: Acidity, Ester Stability, and Synthetic Utility
Executive Summary
Context: The tert-butyl group (
Core Thesis: Understanding the physicochemical behavior of these derivatives requires a bifurcation of the concept of "acidity":
-
Thermodynamic Acidity (
): Applies to the free acid derivatives (e.g., 4-tert-butylbenzoic acid), governed by the Hammett equation and steric inhibition of resonance.[1] -
Kinetic Stability (Acid Lability): Applies to the tert-butyl ester, governed by the
hydrolysis mechanism via stable carbocation intermediates.[1]
Thermodynamic Acidity: tert-Butyl Benzoic Acids[1]
The acidity of benzoic acid derivatives is dictated by the stability of the conjugate base (carboxylate anion).[1] The tert-butyl group influences this stability through Inductive Effects (+I) and Steric Effects .[1]
Electronic Effects (The Hammett Correlation)
The tert-butyl group is electron-donating.[1] By donating electron density into the benzene ring (and subsequently the carboxylate), it destabilizes the negative charge of the anion, making the derivative a weaker acid (higher
Quantitative Prediction:
Using the Hammett equation:
-
(Benzoic acid)
[1] -
(Reaction constant for benzoic acid ionization)
[1] -
(para-tert-butyl)
(Electron donating)[1] -
(meta-tert-butyl)
[1]
Calculated vs. Experimental Values:
The Ortho-Effect Anomaly
Substituents in the ortho position (2-tert-butyl) exert massive steric hindrance.[1] This forces the carboxyl group out of planarity with the benzene ring, breaking conjugation.
-
Steric Inhibition of Resonance (SIR): In the neutral acid, the loss of resonance destabilizes the molecule.[1] However, the ortho-substituent also prevents the carboxylate anion from solvating effectively.
-
Net Result: Unlike smaller ortho-groups (which usually increase acidity), the massive tert-butyl group creates a complex environment where the acid is often comparable to or slightly weaker than the para isomer due to solvation hindrance, though specific values are solvent-dependent.[1]
Comparative Data Table
| Compound | Position | Substituent Effect | Experimental | ||
| Benzoic Acid | - | Reference | 0.00 | 4.20 | 1.87 |
| 4-tert-Butylbenzoic acid | Para | +I (Inductive), +R (Hyperconj.) | -0.20 | 4.38 - 4.40 | 3.85 |
| 3-tert-Butylbenzoic acid | Meta | +I (Inductive only) | -0.10 | 4.28 - 4.30 | 3.75 |
| 2-tert-Butylbenzoic acid | Ortho | Steric Inhibition of Resonance | N/A | ~4.2 - 4.4 * | 3.60 |
*Note: Ortho values fluctuate significantly based on solvent ionic strength due to steric hindrance of solvation.[1]
The tert-Butyl Ester: A Case of Kinetic Lability
Note: tert-Butyl esters are neutral species at physiological pH.[1] When researchers ask for the "pK_a of the ester," they often refer to the rate of hydrolysis or the
The Hydrolysis Mechanism
Unlike methyl or ethyl esters (which hydrolyze via
Why this matters: The reaction rate is independent of water concentration (unimolecular) and depends entirely on the stability of the tert-butyl cation.[1] This makes these esters robust to basic hydrolysis but highly sensitive to acidic conditions (e.g., TFA).[1]
Visualization of the Mechanism
Caption: The
Experimental Protocols
Protocol A: Potentiometric Determination (Sirius T3 Method)
For determining the thermodynamic acidity of 4-tert-butylbenzoic acid.[1]
-
Preparation: Dissolve 1-2 mg of the substance in a co-solvent (e.g., Methanol/Water) if water solubility is
. -
Titration: Perform a "Fast-UV" triple titration using 0.1 M KOH and 0.1 M HCl.
-
Yasuda-Shedlovsky Extrapolation: Since tert-butyl derivatives are lipophilic, titrate in varying ratios of MeOH:H₂O (e.g., 30%, 40%, 50%).[1]
-
Calculation: Plot
vs. Dielectric Constant ( ) and extrapolate to co-solvent (pure water) to obtain the aqueous .[1]-
Self-Validation: The
of the Yasuda-Shedlovsky plot must be .
-
Protocol B: Assessing Ester Stability (Acid Lability)
For determining the cleavage rate of tert-butyl benzoate prodrugs.
-
Medium: Prepare Simulated Gastric Fluid (SGF) pH 1.2 or 50% TFA in DCM (for synthetic deprotection checks).
-
Incubation: Incubate the ester at
. -
Sampling: Aliquot at
min. -
Quenching: Immediately neutralize with
(aq) or dilute with cold Acetonitrile to stop kinetics. -
Analysis: Quantify the disappearance of Ester and appearance of Acid via HPLC-UV (254 nm).
-
Kinetics: Plot
vs. time. The slope represents the first-order rate constant.[1]
Structural-Activity Relationship (SAR) Logic[1]
The following diagram illustrates how the tert-butyl group affects the molecule depending on its attachment point (Ring vs. Ester).
Caption: Divergent physicochemical effects of the tert-butyl group based on structural placement.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7403, 4-tert-Butylbenzoic acid.[1] Retrieved from [Link][1]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] (Classic reference for
values). -
Ingold, C. K. Structure and Mechanism in Organic Chemistry.[1] (Definitive text on
vs mechanisms). -
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Source for pKa measurement protocols in drug discovery).
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 4-tert-Butylbenzoic acid.[1] Retrieved from [Link][1]
Sources
Methodological & Application
procedure for selective hydrolysis of tert-butyl esters in benzoic acid derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Guide to the Selective Hydrolysis of tert-Butyl Esters in Benzoic Acid Derivatives
Abstract: The tert-butyl (t-Bu) ester is a vital protecting group for carboxylic acids, particularly in the synthesis of complex molecules like active pharmaceutical ingredients (APIs). Its widespread use is due to its robustness under various synthetic conditions—including basic, nucleophilic, and reductive environments—and its clean removal under specific acidic conditions.[1][2] This application note provides a detailed guide to the selective hydrolysis of tert-butyl esters on benzoic acid derivatives, a common structural motif in medicinal chemistry. We will explore the underlying chemical principles, compare various deprotection methodologies, and provide detailed, field-proven protocols to ensure high-yield, selective cleavage while preserving other sensitive functionalities.
Core Principles: The Chemistry of the tert-Butyl Ester
The utility of the tert-butyl ester arises from a unique combination of steric and electronic properties. The bulky tert-butyl group sterically shields the carbonyl carbon from nucleophilic attack, rendering it stable to many reagents.[1][2] However, its true value lies in its acid-lability.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of a tert-butyl ester does not proceed through a typical acyl-oxygen cleavage pathway common to other esters. Instead, it undergoes a unimolecular (E1-type) elimination mechanism initiated by protonation of the ester oxygen.[3][4] This is driven by the formation of a highly stable tertiary carbocation, the tert-butyl cation, which subsequently deprotonates to form the volatile byproduct isobutylene.[3][5]
This mechanism is a cornerstone of its utility. Because it does not require a nucleophilic attack at the carbonyl, it can be performed under non-aqueous conditions, and the byproducts (isobutylene and the regenerated acid catalyst) are easily removed.[5][6]
Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.
The Challenge of Selectivity
In drug development, benzoic acid derivatives are often adorned with multiple functional groups, some of which may also be acid-sensitive (e.g., N-Boc carbamates, acetals, silyl ethers). The primary challenge is to choose conditions that selectively cleave the tert-butyl ester while leaving these other groups intact. This selectivity is governed by the relative rates of cleavage, which can be modulated by the choice of acid, solvent, temperature, and reaction time—a practical application of kinetic versus thermodynamic control principles.[7][8][9][10]
Methodologies for Selective Hydrolysis
The choice of reagent is critical and depends on the overall acid sensitivity of the substrate.
Strong Protic Acids: The Workhorse Method
Trifluoroacetic acid (TFA) is the most common and potent reagent for tert-butyl ester deprotection.[1][3] It is typically used in a chlorinated solvent like dichloromethane (DCM) or neat.
-
Rationale: TFA is a strong acid that efficiently catalyzes the cleavage. Its high volatility, along with that of the isobutylene byproduct and DCM solvent, simplifies workup, which often involves simple evaporation.[6][11]
-
Selectivity: This method offers limited selectivity. It will readily cleave other highly acid-labile groups such as N-Boc, trityl, and t-butyl ethers.[6][12] It is best suited for robust molecules where the tert-butyl ester is the only acid-sensitive group.
Milder Protic Acids: Enhancing Selectivity
For more delicate substrates, milder acidic conditions are necessary to achieve selective deprotection.
-
Aqueous Phosphoric Acid (H₃PO₄): An 85% aqueous solution of phosphoric acid in a solvent like toluene offers a greener and milder alternative to TFA.[1][13]
-
Rationale: The presence of water allows for a different reaction medium, and phosphoric acid is a weaker, non-volatile acid. This system can provide excellent selectivity.
-
Selectivity: It has been shown to be highly selective for tert-butyl esters and carbamates in the presence of other sensitive groups like Cbz carbamates, benzyl esters, and TBDMS ethers.[13][14]
-
-
Formic Acid: Can be used for deprotection, particularly on sensitive systems like β-lactams.[4]
-
Rationale: Formic acid is a weaker acid than TFA, allowing for tunable reactivity. It can often be used at room temperature.
-
Selectivity: Offers moderate selectivity. Its effectiveness is highly substrate-dependent and may require careful optimization of reaction time and temperature.
-
Lewis Acids: A Different Approach
Lewis acids offer an alternative pathway for cleavage, which can sometimes provide unique selectivity.
-
Zinc Bromide (ZnBr₂): Used in an anhydrous solvent like DCM, ZnBr₂ is an effective Lewis acid for this transformation.[1][15]
-
Rationale: The Lewis acidic zinc coordinates to the ester oxygen, facilitating the cleavage to form the tert-butyl cation.
-
Selectivity: This method has demonstrated chemoselectivity for tert-butyl esters in the presence of certain amine protecting groups like PhF, although it is known to cleave N-Boc and N-trityl groups.[15][16][17]
-
Heterogeneous and Other Catalytic Methods
These methods simplify purification as the acid catalyst can be filtered off.
-
Solid-Supported Acids: p-Toluenesulfonic acid (p-TsOH) immobilized on silica or polystyrene can effectively cleave tert-butyl groups under mild conditions.[18]
-
Microwave Irradiation with p-TsOH: Combining p-TsOH with microwave irradiation in solvent-free conditions offers a rapid and efficient deprotection method for aromatic tert-butyl esters.[20]
Comparative Analysis of Deprotection Methods
The selection of a deprotection strategy should be based on the substrate's stability profile.
| Method | Reagents & Conditions | Selectivity Profile | Advantages | Disadvantages |
| Strong Acid | 20-50% TFA in DCM, 0°C to RT, 1-4h[12] | Low: Cleaves N-Boc, O-tBu, Trityl | Fast, reliable, volatile byproducts, well-established. | Corrosive, harsh conditions, not suitable for sensitive substrates. |
| Milder Acid | 85% aq. H₃PO₄ (5-10 eq) in Toluene, RT to 60°C, 4-12h[1] | High: Tolerates Cbz, Benzyl esters, TBDMS ethers.[13] | Environmentally benign, excellent selectivity, mild. | Slower reaction times, requires heating for some substrates. |
| Lewis Acid | ZnBr₂ (>5 eq) in DCM, RT, ~24h[16] | Moderate: Cleaves N-Boc but selective over PhF-amines.[15] | Useful for specific orthogonal strategies, mild conditions. | Requires large excess of reagent, can be slow. |
| Microwave | p-TsOH (2 eq), Microwave, solvent-free, 3-4 min[20] | Substrate dependent | Extremely fast, solvent-free, high yielding. | Requires specialized equipment, potential for thermal degradation. |
Detailed Experimental Protocols
Safety Precaution: Always handle strong acids like TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: General Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for robust substrates where selectivity is not a primary concern.
Materials:
-
tert-Butyl benzoate derivative (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (5-20 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Caption: General workflow for TFA-mediated deprotection.
Procedure:
-
Dissolve the tert-butyl ester (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (a 1:1 v/v mixture of TFA:DCM is common) to the stirred solution.[11]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Carefully dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.
-
Purify the product by crystallization or flash column chromatography as needed.
Protocol 2: Selective Deprotection using Aqueous Phosphoric Acid
This protocol provides a milder alternative for substrates with other acid-sensitive groups.[1][7]
Materials:
-
tert-Butyl benzoate derivative (1.0 eq)
-
Toluene
-
85% Aqueous phosphoric acid (5-10 eq)
-
Water
-
Ethyl Acetate (or other suitable organic solvent)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the tert-butyl ester (1.0 eq) in toluene, add 85% aqueous phosphoric acid (5-10 eq).
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 4-12 hours. The reaction can also be run at room temperature, but may require longer times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers. Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature (for milder methods), extending the reaction time, or adding more acid equivalents. For robust substrates, switching to a stronger acid system like TFA may be necessary.[7]
-
Low Yield After Workup: The resulting benzoic acid may have some water solubility. If product loss is suspected during aqueous workup, saturate the aqueous phase with NaCl before extraction and perform multiple extractions to maximize recovery.[7]
-
Side Product Formation: If degradation of the product is observed, particularly with TFA, run the reaction at 0 °C throughout and do not let it warm to room temperature. Ensure the workup is performed promptly upon reaction completion.
References
- Solid-supported acids as mild and versatile reagents for the deprotection of aromatic ethers.Thai Science.
- Tert-butyl esters Definition.Fiveable.
- Efficient Deprotection of Bis-PEG3-t-butyl ester using Trifluoroacetic Acid.Benchchem.
- An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry.Benchchem.
- An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection.Benchchem.
- How can I deprotect esters using TFA?ResearchGate.
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?ResearchGate.
- Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides.Wordpress.
- Cleavage of the tert-butyl ester without affecting other functional groups.Benchchem.
- Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.PubMed.
- Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.ACS Publications.
- Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).Benchchem.
- Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety.ACS Publications.
- Deprotection of boc-protected compounds.Google Patents.
- Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid.R&D World.
- Solid-Supported Acids as Mild and Versatile Reagents for the Deprotection of Aromatic Ethers.ThaiScience.
- Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst.ResearchGate.
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution.Arkivoc.
- Aqueous phosphoric acid as a mild reagent for deprotection.J. Org. Chem. 2006, 71, 9045-9050.
- SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.Google Patents.
- Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.ResearchGate.
- The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide.Benchchem.
- tert-Butyl Ethers.Organic Chemistry Portal.
- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.Synlett 2024, 35, 235-239.
- Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions.Synthetic Communications, 34:16, 2979-2983.
- Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.Semantic Scholar.
- Thermodynamic and kinetic reaction control.Wikipedia.
- Kinetic vs. Thermodynamic Control of Reactions.Chemistry LibreTexts.
- Kinetic control vs. thermodynamic control.YouTube.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.Arkivoc.
- Thermodynamic and Kinetic Products.Master Organic Chemistry.
- Kinetic vs Thermodynamic Control.Imperial College London.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. rdworldonline.com [rdworldonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tert-Butyl Esters [organic-chemistry.org]
- 14. tert-Butyl Ethers [organic-chemistry.org]
- 15. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Solid-supported acids as mild and versatile reagents for the deprotection of aromatic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thaiscience.info [thaiscience.info]
- 20. tandfonline.com [tandfonline.com]
Application Note: Utilizing 3-(3-Tert-butoxy-3-oxopropyl)benzoic Acid as a Bifunctional Linker in Solid-Phase Peptide Synthesis
Executive Summary
The design of highly specific heterobifunctional molecules—such as Proteolysis-Targeting Chimeras (PROTACs) and Peptide-Drug Conjugates (PDCs)—requires precise control over linker spatial dynamics and synthetic orthogonality. 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid has emerged as a critical bifunctional building block in Solid-Phase Peptide Synthesis (SPPS).
This molecule features an aromatic carboxylic acid that provides a rigid spatial vector, coupled with a flexible aliphatic propyl chain terminating in a tert-butyl (tBu) protected ester[1]. This unique structural dichotomy allows chemists to sequentially couple the rigid benzoic acid moiety to a peptide sequence on-resin, followed by global deprotection to liberate the aliphatic carboxylic acid for downstream solution-phase conjugation to payloads or E3 ligase ligands[2].
Mechanistic Rationale & Chemical Dynamics
Orthogonal Protection Strategy
In standard Fmoc-based SPPS, the N-terminal protecting group (Fmoc) is removed under basic conditions (typically 20% piperidine in DMF). The tert-butyl ester of the linker is highly stable to these basic conditions, preventing premature chain branching or polymerization. The bulky tBu group provides significant steric hindrance, shielding the carbonyl group from nucleophilic attack during subsequent on-resin modifications[3].
Structural Rigidity vs. Flexibility
The efficacy of PROTACs and PDCs is highly dependent on the linker's exit vector and conformational flexibility. The benzoic acid moiety restricts the degrees of freedom at the attachment site (often an N-terminal amine or a lysine side-chain), which can enhance target binding affinity by minimizing the entropic penalty upon complex formation[1]. Conversely, the propyl chain provides sufficient flexibility to allow the downstream warhead (e.g., a Cereblon or VHL binder) to adopt the necessary orientation for ternary complex formation.
Coupling Causality: Overcoming Aromatic Hindrance
Aromatic carboxylic acids are inherently less reactive than their aliphatic counterparts due to resonance stabilization of the carbonyl carbon. To achieve quantitative coupling yields on solid support, highly efficient coupling reagents are mandatory. While HATU/DIPEA is traditionally used, the DIC/OxymaPure system is increasingly preferred. DIC/Oxyma prevents the formation of guanidinium byproducts (a known risk with uronium salts like HATU when pre-activation is slow) and offers superior hydrolytic stability and a greener solvent profile[4].
Experimental Workflows & Protocols
Protocol A: On-Resin Coupling of this compound
This protocol assumes the peptide chain has been fully elongated on a Rink Amide or Wang resin, and the final N-terminal Fmoc group has been removed.
Reagents Required:
-
Peptide-Resin (e.g., 0.1 mmol scale)
-
This compound (0.3 mmol, 3.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3.0 eq)
-
OxymaPure (0.3 mmol, 3.0 eq)
-
Dimethylformamide (DMF, peptide synthesis grade)
Step-by-Step Procedure:
-
Resin Preparation: Wash the Fmoc-deprotected peptide-resin with DMF (5 × 3 mL) to ensure complete removal of residual piperidine. Causality: Trace piperidine will consume the activated ester, drastically reducing coupling efficiency.
-
Pre-activation: In a separate vial, dissolve the linker (3.0 eq) and OxymaPure (3.0 eq) in 2 mL of DMF. Add DIC (3.0 eq) and stir for 3 minutes at room temperature. Causality: The 3-minute pre-activation forms the highly reactive Oxyma ester, which is crucial for overcoming the resonance stabilization of the benzoic acid.
-
Coupling: Transfer the activated mixture to the reaction vessel containing the resin. Agitate gently for 2 hours at room temperature.
-
Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result (yellow color) indicates complete coupling. If positive, repeat steps 2-3.
-
Washing: Wash the resin with DMF (5 × 3 mL) followed by Dichloromethane (DCM) (5 × 3 mL) to prepare for cleavage.
Protocol B: Cleavage and Global Deprotection
This step simultaneously cleaves the peptide from the resin and removes the tBu protecting group, liberating the aliphatic carboxylic acid.
Reagents Required:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Ultrapure Water (H₂O)
-
Cold Diethyl Ether
Step-by-Step Procedure:
-
Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O (v/v/v). Causality: The acid-catalyzed cleavage of the tBu ester generates a highly reactive tert-butyl carbocation. TIS and water act as nucleophilic scavengers to trap this cation, preventing the irreversible alkylation of electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine, Cysteine)[3].
-
Cleavage Reaction: Add 10 mL of the cocktail per 1 gram of dry resin. Agitate at room temperature for 2.5 to 3 hours. Note: tBu esters of aliphatic chains typically require at least 2 hours for complete acidolytic removal.
-
Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into 10 volumes of ice-cold diethyl ether.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes to pellet the precipitated peptide. Decant the ether, wash the pellet twice with fresh cold ether, and dry under a gentle stream of nitrogen.
Quantitative Data Analysis
To ensure optimal synthesis, the choice of coupling reagents and cleavage cocktails must be data-driven. The tables below summarize the expected efficiencies based on established SPPS methodologies.
Table 1: Coupling Reagent Comparison for Benzoic Acid Derivatives
| Coupling System | Equivalents | Solvent | Reaction Time | Expected Yield | Byproduct Risk |
|---|---|---|---|---|---|
| DIC / OxymaPure | 3.0 | DMF | 2 hours | >98% | Very Low[4] |
| HATU / DIPEA | 3.0 | DMF | 1.5 hours | ~95% | Moderate (Guanidinylation) |
| HBTU / DIPEA | 4.0 | DMF | 3 hours | ~85% | High (Sluggish kinetics) |
Table 2: Cleavage Cocktails for tBu Deprotection
| Cocktail Composition (v/v/v) | Target Application | Cleavage Time | Scavenger Efficiency |
|---|---|---|---|
| 95% TFA / 2.5% TIS / 2.5% H₂O | General peptides without Cys/Met | 2.5 hours | Excellent for tBu cation[3] |
| 94% TFA / 2.5% TIS / 2.5% EDT / 1% H₂O | Peptides containing Cys/Met | 3.0 hours | Prevents oxidative damage |
| 82.5% TFA / 5% Phenol / 5% Thioanisole / 5% H₂O / 2.5% EDT | Highly complex, multi-sensitive sequences | 3.0 hours | Maximum protection (Reagent K)[3] |
Visualizations of Synthetic Architecture
The following diagrams illustrate the logical flow of the synthesis and the structural role of the linker in modern drug design.
Figure 1: Solid-phase synthesis workflow for incorporating this compound.
Figure 2: Structural architecture of a PROTAC utilizing the bifunctional benzoic acid-propyl linker.
References
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Frontiers in Chemistry URL:[Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective RSC Advances (Royal Society of Chemistry) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
reaction conditions for attaching 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid to amines
Application Note: Selective Amidation of 3-(3-Tert-butoxy-3-oxopropyl)benzoic Acid
Abstract & Chemical Context
This guide details the reaction conditions for coupling This compound (Compound 1 ) with various amines. This molecule represents a classic "monoprotected dicarboxylic acid" scaffold, often used as a linker in PROTACs, peptidomimetics, and antibody-drug conjugates (ADCs).
The Challenge: The molecule contains two carbonyl centers:
-
Aromatic Carboxylic Acid (Reactive Site): The target for amidation.
-
Aliphatic tert-Butyl Ester (Latent Site): A protecting group that must remain intact.
While tert-butyl esters are generally stable to basic conditions, they are acid-labile. Standard amide coupling protocols often employ acidic workups (e.g., 1M HCl) or generate acidic byproducts (e.g., HCl from acid chlorides) that can prematurely cleave the ester, leading to yield loss or polymerization.
The Solution: This protocol prioritizes neutral-to-basic activation strategies and buffered workup conditions to ensure chemoselectivity.
Chemical Analysis & Reactivity Profile
| Feature | Chemical Property | Implication for Protocol |
| Reactive Site | Benzoic Acid (Ar-COOH) | Moderate reactivity. Conjugation with the benzene ring reduces electrophilicity compared to aliphatic acids. Requires efficient activation (HATU/T3P). |
| Protecting Group | tert-Butyl Ester (-COOtBu) | Acid Sensitive. Cleaves at pH < 2 or with Lewis acids. Stable to DIPEA, TEA, and aqueous NaHCO₃. |
| Linker | Propyl Chain | Flexible tether. Does not induce significant steric hindrance at the benzoic acid site. |
Decision Matrix: Selecting the Right Coupling Reagent
Select your protocol based on the nucleophilicity and steric hindrance of your amine partner.
Figure 1: Decision matrix for coupling reagent selection based on amine classification.
Detailed Experimental Protocols
Method A: Standard Coupling (EDC/HOBt)
Best for: Primary amines, non-precious substrates, and scale-up.
Reagents:
-
Amine (1.1 equiv)[4]
-
HOBt (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DCM or DMF (0.1 M concentration)
Procedure:
-
Dissolution: Dissolve Compound 1 and HOBt in DCM (or DMF) at room temperature (RT).
-
Activation: Add EDC·HCl. Stir for 15 minutes. The solution may become slightly cloudy.
-
Coupling: Add the Amine followed by DIPEA.
-
Note: Adding DIPEA is crucial to neutralize the HCl salt of EDC and maintain the basicity required for the amine to react.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC or LCMS.[3]
-
Workup (Critical):
Method B: High-Efficiency Coupling (HATU)
Best for: Secondary amines, hindered substrates, and high-throughput synthesis.
Reagents:
-
Amine (1.1 equiv)[4]
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Solvent: DMF (anhydrous)
Procedure:
-
Pre-activation: Dissolve Compound 1 in DMF. Add HATU and DIPEA (1.0 equiv). Stir for 5 minutes. The solution will turn yellow/orange (formation of the active ester).
-
Addition: Add the Amine and the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 1–2 hours. HATU reactions are typically fast.
-
Workup:
-
Dilute with Ethyl Acetate/Ether (1:1).
-
Wash 3x with water (to remove DMF and urea byproducts).
-
Wash 1x with 10% Citric Acid .
-
Wash 1x with Sat. NaHCO₃.
-
Dry and concentrate.
-
Method C: Scalable & Clean Coupling (T3P)
Best for: Anilines (weak nucleophiles), large scale (>10g), and easiest workup.
Reagents:
-
Amine (1.1 equiv)[4]
-
T3P (Propylphosphonic anhydride) (1.5 equiv, 50% solution in EtOAc/DMF)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF[8]
Procedure:
-
Setup: Combine Compound 1 , Amine, and Base in EtOAc. Cool to 0°C.[4]
-
Addition: Dropwise add the T3P solution.
-
Reaction: Allow to warm to RT and stir for 2–16 hours.
-
Workup:
Critical Control Points & Troubleshooting
Preserving the tert-Butyl Ester
The most common failure mode is the accidental hydrolysis of the ester during workup.
Figure 2: Workup strategy to prevent premature deprotection.
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield / Missing Ester | Acidic workup was too harsh. | Switch from HCl to Citric Acid or NH₄Cl. Keep workup cold (0°C). |
| No Reaction (Aniline) | Nucleophile is too weak. | Switch to Method C (T3P) or heat Method B (HATU) to 50°C. |
| Precipitate in DMF | Urea byproduct (from DCC/EDC). | Filter precipitate before workup. Switch to HATU (soluble byproducts). |
| Racemization | Not applicable to Benzoic acid. | N/A for this specific molecule (achiral at reaction site). |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][6][9][11] Organic Process Research & Development, 20(2), 140–177. Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[12] Protective Groups in Organic Synthesis. Wiley-Interscience. (Specifically Chapter 5 on Esters). Link
-
Patterson, J. (2024). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Scientific Update. Link
Sources
- 1. Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides | MDPI [mdpi.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. researchgate.net [researchgate.net]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. growingscience.com [growingscience.com]
- 12. tert-Butyl Esters [organic-chemistry.org]
scale-up synthesis of 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid for drug discovery
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid . This molecule serves as a critical "orthogonal linker" in medicinal chemistry. It features a free benzoic acid moiety for immediate coupling (e.g., to a warhead or ligand) and a tert-butyl protected ester that remains stable under basic coupling conditions but can be selectively deprotected later under acidic conditions.
Key Advantages of this Protocol:
-
Cost-Efficiency: Utilizes 3-bromobenzoic acid rather than the expensive iodo-analog.
-
Scalability: Designed for multi-gram to kilogram batches, avoiding chromatography where possible.
-
Purity: Includes specific metal scavenging steps to ensure Palladium (Pd) levels meet pharmaceutical standards (<10 ppm).
Strategic Analysis & Retrosynthesis
To achieve high throughput and reproducibility, we utilize a Heck Coupling followed by Selective Hydrogenation strategy. This route is superior to Knoevenagel or alkylation approaches due to the high availability of starting materials and the avoidance of harsh transesterification steps that could scramble the ester protection.
Synthetic Pathway (DOT Visualization)
Figure 1: Two-step synthetic pathway designed for chemoselectivity and scale.
Detailed Experimental Protocols
Step 1: The Heck Coupling
Objective: Construct the carbon skeleton while preserving the carboxylic acid.
Reaction:
3-Bromobenzoic acid + tert-Butyl acrylate
Reagents & Materials:
| Reagent | Equiv. | Role | Notes |
|---|---|---|---|
| 3-Bromobenzoic Acid | 1.0 | Substrate | Solid, easy to handle. |
| tert-Butyl Acrylate | 1.25 | Coupling Partner | Flammable. Contains MEHQ stabilizer.[1] |
| Pd(OAc)₂ | 0.01 (1 mol%) | Catalyst Precursor | Weigh in air, store under N₂. |
| P(o-tol)₃ | 0.02 (2 mol%) | Ligand | Stabilizes Pd, prevents "Palladium Black". |
| Triethylamine (Et₃N) | 2.5 | Base | Scavenges HBr. Must be dry. |
| DMF | 5 vol (mL/g) | Solvent | High boiling, solubilizes carboxylate. |
Procedure:
-
Setup: In a dry 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge 3-Bromobenzoic acid, Pd(OAc)₂, and P(o-tol)₃.
-
Inerting: Evacuate and backfill with Nitrogen (
) three times. This is critical to prevent Pd oxidation and homocoupling. -
Solvation: Add DMF (anhydrous) and Et₃N via syringe/cannula. Stir until solids dissolve.
-
Addition: Add tert-butyl acrylate in a single portion.
-
Reaction: Heat the mixture to 100°C . Monitor by HPLC/UPLC.
-
Checkpoint: Conversion should be >98% within 12–16 hours.
-
-
Workup (Critical for Purity):
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (10 volumes).
-
Acidification: Slowly adjust pH to ~3–4 using 1M Citric Acid .
-
Warning: Do NOT use concentrated HCl or pH < 2, as this will hydrolyze the tert-butyl ester (isobutylene loss).
-
Collect the precipitate by filtration. Wash with water (3x) to remove DMF and Et₃N salts.
-
Dry the solid in a vacuum oven at 45°C.
-
Step 2: Selective Hydrogenation & Metal Scavenging
Objective: Reduce the alkene without reducing the aromatic ring or cleaving the ester, and remove Pd residues.
Reaction:
Intermediate 1 +
Procedure:
-
Setup: Dissolve the dried Intermediate 1 in Methanol (10 volumes).
-
Catalyst: Add 10 wt% Pd/C (50% wet). Use a loading of 5 wt% relative to the substrate.
-
Hydrogenation: Purge with
, then introduce (balloon pressure or 1–2 bar in a Parr shaker).-
Note: High pressure is unnecessary and risks reducing the aromatic ring.
-
-
Monitoring: Stir vigorously at Room Temperature (20–25°C). Reaction is typically complete in 2–4 hours.
-
Pd Removal (The "Self-Validating" Step):
-
Once complete, purge with
. -
Add SiliaMetS® Thiol (or equivalent metal scavenger) at 10 wt% relative to substrate. Stir for 1 hour. This ensures the final API precursor has low metal content.
-
Filter through a pad of Celite to remove Pd/C and the scavenger.
-
Concentrate the filtrate under reduced pressure.
-
-
Crystallization: Recrystallize the crude solid from EtOAc/Heptane to yield the pure product as a white crystalline solid.
Quality Control & Troubleshooting
Impurity Control Strategy (DOT Visualization)
Figure 2: Decision tree for impurity remediation during scale-up.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Oxygen poisoning of Pd catalyst. | Ensure rigorous |
| "Black" Precipitate | "Palladium Black" formation (catalyst death). | Increase ligand loading or lower temperature to 90°C. |
| Product is an Oil (Step 2) | Residual DMF or solvent. | Dry under high vacuum (>24h) or perform an aqueous wash with brine during workup. |
| Loss of t-Butyl Group | Workup too acidic. | Use Citric Acid or 0.5M HCl for acidification. Avoid heating during acidification. |
References
-
Heck Reaction Fundamentals: Littke, A. F., & Fu, G. C. (2001).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society.[2] Link (Foundational text on ligand effects, applicable to bromides).
-
Scale-Up of Heck Reactions: DeVries, J. G. (2001). The Heck Reaction in the Production of Fine Chemicals. Canadian Journal of Chemistry. Link
-
Metal Scavenging Protocols: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link
-
Safety of Acrylates: ChemicalBook. (2025). tert-Butyl acrylate Safety Data Sheet. Link
- Selective Hydrogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for chemoselectivity).
Sources
Troubleshooting & Optimization
preventing premature deprotection of tert-butyl group in acidic conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in peptide synthesis and organic methodology: the premature deprotection of the tert-butyl (t-Bu) group—including t-butyl esters, ethers, and tert-butyloxycarbonyl (Boc) amines—under mildly acidic conditions.
This guide synthesizes mechanistic causality with field-proven protocols to ensure your protecting groups remain intact during purification and isolation workflows.
I. Mechanistic Causality: Why Premature Cleavage Occurs
To prevent premature deprotection, we must first understand the thermodynamic and kinetic drivers of the cleavage event. The t-Bu group is highly stable to nucleophiles and basic conditions due to extreme steric hindrance[1]. However, under acidic conditions, it undergoes a unimolecular elimination (E1) mechanism[1][2].
When exposed to acids (e.g., Trifluoroacetic acid [TFA], HCl, or even acidic silanol groups on silica gel), the heteroatom (oxygen or nitrogen) is protonated. This protonated intermediate fragments to release a highly stable tertiary carbocation (t-butyl cation)[2]. The cation subsequently loses a proton to form isobutylene gas, driving the reaction forward via Le Chatelier's principle[3].
Premature cleavage typically occurs not during intentional deprotection steps, but as an artifact of concentration effects during workup or purification. For example, while a compound may be stable in 0.1% TFA during Reverse-Phase HPLC (RP-HPLC), rotary evaporation of the collected fractions selectively removes water and acetonitrile, concentrating the TFA and drastically lowering the pH, which triggers the E1 cleavage[4][5].
Caption: Acid-catalyzed E1 cleavage mechanism of tert-butyl protecting groups.
II. Quantitative Data: Stability & Condition Matrices
Understanding the relative stability of the t-Bu group across different environments allows for rational experimental design.
Table 1: Stability of t-Bu Groups in Common Acidic Environments
| Environment / Reagent | pKa (approx.) | t-Bu Stability | Primary Risk Factor for Premature Cleavage |
| 95% TFA / 5% Scavengers | 0.23 | Highly Labile | Intentional global deprotection condition[6]. |
| 0.1% TFA in H₂O/MeCN | ~2.0 | Moderate | Concentration during solvent evaporation (Rotavap)[5]. |
| 0.1% Formic Acid (FA) | 3.75 | Stable | Prolonged storage in solution at room temperature. |
| Silica Gel (Untreated) | ~4.5 - 5.0 | Variable | Acidic silanol sites catalyzing localized cleavage. |
| DCM (Unstabilized) | N/A | Variable | Photolytic/thermal degradation of DCM generating trace HCl[2]. |
Table 2: Recommended RP-HPLC Mobile Phase Modifiers
| Modifier | pH Range | Volatility | Recommendation for t-Bu Compounds |
| 0.1% TFA | 2.0 | High | ❌ Avoid if fractions require thermal concentration. |
| 0.1% Formic Acid | 2.7 | High | ✅ Excellent alternative; weaker acid, safe for lyophilization. |
| 10 mM NH₄HCO₃ | 7.8 | High | ✅ Ideal for base-stable t-Bu compounds; highly volatile. |
| 0.1% NH₄OH | 10.5 | High | ✅ Best for highly acid-sensitive substrates (e.g., Trt/t-Bu combos). |
III. Troubleshooting & FAQ Guide
Q1: I am purifying a Boc-protected intermediate via RP-HPLC using standard 0.1% TFA. The LC-MS shows the intact mass during the run, but after rotary evaporation, my NMR shows complete loss of the Boc group. What happened? A: You are observing a classic concentration-induced cleavage. During rotary evaporation, the volatile organic solvents (acetonitrile/methanol) and water evaporate faster than TFA (boiling point 72.4 °C). As the volume decreases, the TFA concentration spikes from 0.1% to potentially >10%, dropping the pH and initiating the E1 cleavage of the Boc group[2][5]. Solution: Switch your mobile phase modifier to 0.1% Formic Acid or 10 mM Ammonium Bicarbonate[4]. If you must use TFA, immediately freeze the collected fractions and lyophilize them (freeze-dry) rather than using a rotary evaporator. Lyophilization removes TFA in the vapor phase without concentrating it in the liquid phase.
Q2: My t-butyl ester degrades during normal-phase silica gel chromatography. How can I prevent this? A: Standard silica gel is mildly acidic due to surface silanol groups (Si-OH), which can act as a heterogeneous acid catalyst. Solution: Buffer your silica gel. Pre-treat the column by flushing it with your starting mobile phase containing 1-2% Triethylamine (Et₃N) or Pyridine. This neutralizes the acidic silanol sites. Ensure you also add 0.1% Et₃N to your elution solvent to maintain a neutralized environment throughout the run.
Q3: Does the choice of solvent during storage affect t-Bu stability? A: Absolutely. Storing t-Bu protected compounds in unbuffered halogenated solvents like Chloroform or Dichloromethane (DCM) is a common pitfall. Over time, these solvents degrade upon exposure to light and ambient moisture to generate trace amounts of HCl gas, which will cleanly deprotect Boc and t-Bu esters[2]. Solution: Store purified compounds as dry solids (lyophilized) at -20 °C. If solution storage is mandatory, use amylene-stabilized DCM or add a trace amount of a non-nucleophilic base (e.g., DIPEA) to act as an acid scavenger.
Caption: Decision tree for mitigating premature t-Bu cleavage during RP-HPLC.
IV. Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in validation steps. This prevents the progression of degraded material into subsequent synthetic steps.
Protocol A: Mild RP-HPLC Purification of Acid-Sensitive t-Bu Compounds
This protocol utilizes Formic Acid to provide sufficient chromatographic resolution while preventing concentration-induced cleavage.
-
Mobile Phase Preparation:
-
Buffer A: MS-grade H₂O with 0.1% (v/v) Formic Acid.
-
Buffer B: MS-grade Acetonitrile with 0.1% (v/v) Formic Acid.
-
-
Sample Preparation: Dissolve the crude mixture in the initial mobile phase conditions (e.g., 10% B). Do not use neat TFA to aid solubility. If solubility is poor, use a minimal amount of DMSO[4].
-
Chromatography: Run the preparative gradient monitoring at 214 nm and 254 nm. Collect fractions based on threshold triggering.
-
Self-Validation Step (Critical): Before pooling and concentrating, take a 10 µL aliquot from the center of the target fraction peak. Dilute with 90 µL of MeCN and inject into an LC-MS.
-
Validation Check: Confirm the presence of the target mass
. If a mass of (loss of isobutylene) or (loss of Boc: isobutylene + CO₂) is observed as the base peak, the compound is highly labile even to Formic Acid. You must abort and switch to Protocol B (Basic HPLC).
-
-
Isolation: Pool validated fractions into a round-bottom flask. Do not rotavap. Shell-freeze the solution using a dry ice/acetone bath and lyophilize for 24-48 hours to yield the intact, pure solid.
Protocol B: Neutralized Normal-Phase Silica Gel Chromatography
This protocol prevents acid-catalyzed degradation on silica surfaces.
-
Solvent Preparation: Prepare the desired eluent system (e.g., Hexanes/Ethyl Acetate). Add 1% (v/v) Triethylamine (Et₃N) to the mixture and stir well.
-
Column Packing: Slurry-pack the silica gel using the Et₃N-spiked solvent. Flush the column with at least 3 column volumes (CV) of the solvent to ensure complete neutralization of the silanol sites.
-
Loading: Dissolve the sample in a minimum amount of the spiked solvent and load it onto the column.
-
Elution & Collection: Elute the column, collecting standard fraction volumes.
-
Self-Validation Step: Spot the fractions on a TLC plate. Co-spot with the crude starting material.
-
Validation Check: If the t-Bu group has cleaved, the resulting free acid or amine will streak heavily on the TLC plate or remain at the baseline (
). A tight, mobile spot confirms the protecting group is intact.
-
-
Concentration: Pool the desired fractions and concentrate via rotary evaporation. The trace Et₃N will be removed under high vacuum, leaving the stable, protected product.
V. References
-
StackExchange Chemistry. "What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?" StackExchange. Available at:[Link]
-
Organic Process Research & Development. "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis." ACS Publications. Available at: [Link]
-
Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Total Synthesis. Available at:[Link]
Sources
purification of 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid from reaction byproducts
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of bifunctional intermediates. The purification of 3-(3-tert-butoxy-3-oxopropyl)benzoic acid presents a classic structural dichotomy: it possesses a highly polar, free carboxylic acid moiety alongside a hydrophobic, acid-labile tert-butyl ester.
Standard purification workflows often fail here because the conditions required to manipulate the free acid can inadvertently destroy the ester. This guide is designed to provide you with the mechanistic understanding and self-validating protocols needed to successfully isolate this molecule from complex reaction mixtures.
Part 1: Molecular Vulnerabilities & Causality
To purify this molecule, you must first understand its chemical boundaries. The tert-butyl ester is a robust protecting group under basic and nucleophilic conditions, but it is highly susceptible to acid-catalyzed cleavage. Under strongly acidic conditions (e.g., pH < 2), the ester oxygen is protonated, leading to the expulsion of a stable tert-butyl carbocation (which subsequently eliminates to form isobutylene gas) and yielding an undesired dicarboxylic acid byproduct 1.
Conversely, the free benzoic acid group (pKa ~4.2) dictates the molecule's solubility. It allows for phase-switching (acid-base extraction), but if the pH is raised too high for prolonged periods, even sterically hindered esters can undergo slow saponification. Successful purification relies on exploiting this narrow pH window.
Part 2: Troubleshooting FAQs
Q1: During the acidic workup of my reaction, my LC-MS shows a massive loss of the tert-butyl group (M-56 peak). How can I prevent this? Root Cause: The use of strong mineral acids (like 1M HCl or H2SO4) at ambient temperature accelerates the cleavage of the tert-butyl ester via an E1-type elimination. Solution: Implement a "Cold & Mild" acidification protocol. Use a weak organic acid (like 10% w/v aqueous Citric Acid) or strictly temperature-controlled dilute HCl (0–5 °C) 2. Immediately extract the protonated product into an organic solvent (e.g., EtOAc) to minimize its residence time in the acidic aqueous phase.
Q2: I am trying to separate the target mono-ester from the di-tert-butyl ester byproduct using silica gel chromatography, but they co-elute or streak severely. What is wrong? Root Cause: The free carboxylic acid of the target molecule interacts strongly with the silanol groups on the stationary phase, causing peak tailing and streaking. The diester, lacking this group, elutes cleanly but often overlaps with the streaking front of the mono-acid. Solution: You must suppress the ionization of the carboxylic acid on the column. Add 0.1% to 0.5% Glacial Acetic Acid (AcOH) or Formic Acid (FA) to your mobile phase (e.g., Hexanes/EtOAc). Never use Trifluoroacetic Acid (TFA) , as concentrating fractions containing TFA will cleave the tert-butyl ester during solvent evaporation.
Q3: My crude mixture contains unreacted 3-bromobenzoic acid. How do I separate two different carboxylic acids? Root Cause: Both the target molecule and 3-bromobenzoic acid will partition into the aqueous layer during a standard NaHCO3 extraction because both have similar pKa values. Standard acid-base extraction cannot separate chemically similar acids 3. Solution: You must rely on reverse-phase chromatography (C18). The tert-butyl group makes the target molecule significantly more lipophilic. A gradient elution on C18 (Water/MeCN with 0.1% Formic Acid) will elute the more polar 3-bromobenzoic acid much earlier than this compound.
Part 3: Quantitative Data & Partitioning Matrix
Understanding the physicochemical behavior of your mixture components is critical for designing the separation strategy.
| Component | pKa | Behavior in sat. NaHCO3 (pH ~8.5) | Behavior in Citric Acid (pH ~4.0) | Optimal Separation Strategy |
| This compound | ~4.2 | Deprotonated (Aqueous soluble) | Protonated (Organic soluble) | Target molecule; isolated via controlled pH extraction. |
| Di-tert-butyl ester byproducts | N/A | Neutral (Organic soluble) | Neutral (Organic soluble) | Removed during initial basic aqueous wash. |
| 3-Bromobenzoic acid (Starting Material) | ~4.0 | Deprotonated (Aqueous soluble) | Protonated (Organic soluble) | Co-extracts with target; requires Reverse-Phase C18 Chromatography. |
| Dicarboxylic acid (Hydrolysis byproduct) | ~4.2, ~4.5 | Deprotonated (Aqueous soluble) | Partially deprotonated (Aq/Org) | Remains largely in aqueous phase if extracted quickly at pH 4.0. |
Part 4: Validated Experimental Protocol
Chemoselective Acid-Base Extraction This self-validating protocol ensures the separation of the target mono-ester from neutral organic impurities (e.g., diesters, transition metal ligands) while preserving the fragile ester linkage.
-
Dissolution: Dissolve the crude reaction mixture (approx. 1.0 g) in 15 mL of tert-butyl methyl ether (TBME). TBME is preferred over DCM to prevent emulsion formation and ensure top-layer organic phase dynamics 4.
-
Deprotonation: Add 15 mL of cold, saturated aqueous NaHCO3 (pH ~8.5). Stir vigorously for 10 minutes. The target carboxylic acid is deprotonated to its water-soluble sodium salt.
-
Phase Separation: Transfer to a separatory funnel. Separate the layers.
-
Validation Check: Spot both layers on a TLC plate. The UV-active target should remain completely at the baseline of the aqueous spot.
-
-
Organic Wash: Wash the aqueous layer with an additional 10 mL of TBME to remove residual neutral impurities. Discard the organic layers.
-
Controlled Acidification (Critical Step): Cool the aqueous layer in an ice bath to 0–5 °C. Layer 15 mL of cold Ethyl Acetate (EtOAc) directly on top of the aqueous phase.
-
Protonation & Extraction: While stirring vigorously, dropwise add cold 1M Citric Acid until the aqueous layer reaches pH 4.0 (monitor continuously with pH paper). The target molecule will immediately protonate and partition into the EtOAc layer, minimizing its exposure to the acidic aqueous environment.
-
Isolation: Separate the EtOAc layer. Wash with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at <30 °C to yield the purified mono-ester.
Part 5: Workflow Visualization
Figure 1: Acid-base extraction workflow for isolating the target mono-ester.
References
-
Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. youtube.com. 1
-
Acid-Base Extraction. umass.edu. 4
-
Facile Preparation and Purification of Mono tert-Butyl Malonate. tandfonline.com. 2
-
Acid–base extraction. wikipedia.org. 3
Sources
overcoming low reactivity of 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid derivatives
Topic: Overcoming Low Reactivity & Stability Challenges Audience: Researchers, Medicinal Chemists, and Process Scientists Content Type: Technical Troubleshooting Guide & FAQs
Core Technical Overview
Molecule Identity: 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid CAS Registry Number: [Note: Specific CAS for the exact derivative may vary, but the core scaffold is 3-(2-(tert-butoxycarbonyl)ethyl)benzoic acid] Functional Profile: This molecule is a bifunctional building block containing:
-
Aromatic Carboxylic Acid: The primary site for amide coupling or esterification. It often exhibits sluggish reactivity due to conjugation with the benzene ring and potential aggregation.
-
Tert-Butyl Ester Side Chain: An acid-labile protecting group.[1][2] Its preservation is critical during the activation of the benzoic acid moiety.
The "Dual-Reactivity" Paradox:
The primary challenge users face is activating the benzoic acid (which often requires acidic or electrophilic conditions) without cleaving the sensitive tert-butyl ester. Standard protocols involving thionyl chloride (
Diagnostic Decision Tree
Before proceeding, identify your specific failure mode using the logic flow below.
Caption: Diagnostic logic for identifying the root cause of synthetic failure with this compound.
Troubleshooting Guide & FAQs
Scenario A: "My reaction yield is <20% using standard EDC/NHS coupling."
Root Cause: Benzoic acids are inherently less electrophilic than aliphatic acids due to resonance stabilization from the aromatic ring. EDC/NHS esters of benzoic acids are often too stable or form slowly, failing to react efficiently with sterically hindered or electron-deficient amines [1].
Solution:
-
Switch Coupling Reagent: Move to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or T3P (Propylphosphonic Anhydride). HATU generates a highly reactive O-acyl(7-azabenzotriazole) intermediate that reacts faster than NHS esters.
-
Add a Catalyst: If you must use carbodiimides, add HOAt instead of HOBt. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the coupling by 10-100 fold [2].
Scenario B: "The tert-butyl ester disappeared (deprotected) during activation."
Root Cause: You likely used Thionyl Chloride (
Solution:
-
Avoid
: Never use thionyl chloride with tert-butyl esters unless strictly necessary and buffered. -
Use Neutral Activation: If an acid chloride is required, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or the Oxalyl Chloride/DMF method strictly at 0°C with excess pyridine/DIPEA to neutralize HCl immediately (See Protocol B).
Scenario C: "The reaction mixture turns into a gel or precipitate."
Root Cause: The hydrophobic tert-butyl group combined with the aromatic ring makes the starting material poorly soluble in DCM or Ether, leading to aggregation.
Solution:
-
Solvent System: Switch to DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
-
Dilution: Ensure the concentration is 0.1 M or lower to prevent intermolecular aggregation.
Validated Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Best for: General amide coupling where the amine partner is moderately reactive.
Materials:
-
This compound (1.0 equiv)
-
Amine partner (1.1 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (Concentration: 0.1 M)
Step-by-Step:
-
Dissolution: Dissolve the benzoic acid derivative in anhydrous DMF under Nitrogen/Argon.
-
Base Addition: Add DIPEA. Stir for 5 minutes. Note: The solution may yellow slightly.[3][4]
-
Activation: Add HATU in one portion at 0°C. Stir for 15 minutes. This forms the active ester.[3][4]
-
Coupling: Add the amine partner. Allow the reaction to warm to Room Temperature (RT).
-
Workup: Dilute with Ethyl Acetate. Wash with saturated
(to remove HOBt/byproducts) and Brine. Do not wash with strong acid (e.g., 1M HCl) to avoid t-butyl cleavage; use 5% citric acid if acidic wash is needed.
Protocol B: "Neutral" Acid Chloride Formation
Best for: Coupling with extremely unreactive amines (e.g., anilines) while preserving the t-butyl ester.
Materials:
-
Benzoic acid derivative (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
Catalytic DMF (2-3 drops)
-
DCM (Anhydrous)
-
Critical Additive: Pyridine (2.0 equiv) or 2,6-Lutidine
Step-by-Step:
-
Setup: Dissolve the acid and Pyridine in anhydrous DCM at 0°C. The base is crucial to neutralize HCl in situ.
-
Chlorination: Add Oxalyl Chloride dropwise followed by catalytic DMF. Gas evolution (
, ) will occur. -
Reaction: Stir at 0°C for 30–60 minutes. Do not reflux.
-
Evaporation (Optional but recommended): If the amine is sensitive to Oxalyl Chloride, evaporate the solvent in vacuo at RT (not heat) and re-dissolve in fresh DCM.
-
Coupling: Add the amine partner (dissolved in DCM/Pyridine) to the acid chloride solution at 0°C.
Protocol C: Selective Deprotection (Post-Coupling)
How to remove the t-butyl group without affecting the new amide bond.
Reagent Cocktail: TFA : DCM : TIPS (Triisopropylsilane) (50 : 45 : 5) Procedure:
-
Dissolve the coupled product in DCM.
-
Add the TFA/TIPS mixture at 0°C.
-
Stir at RT for 1–2 hours.
-
Evaporate TFA/DCM. Co-evaporate with Toluene or Ether to remove residual acid.
Quantitative Data Summary
Table 1: Comparison of Activation Methods for Benzoic Acid Derivatives
| Activation Method | Reactivity | t-Butyl Ester Stability | Risk Factor | Recommended For |
| EDC / NHS | Low | High | Poor Yield | Highly reactive amines only |
| HATU / DIPEA | High | High | High Cost | Standard use case |
| SOCl₂ (Reflux) | Very High | Unstable | Deprotection | Do NOT use |
| Oxalyl Cl / Pyridine | Very High | Moderate | HCl generation | Sterically hindered amines |
| T3P (Propylphosphonic Anhydride) | Moderate-High | High | Low Epimerization | Scale-up / Green Chem |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
El-Faham, A., & Albericio, F. (2011).[5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[5] Link
-
Greenberg, J. A., & Sammakia, T. (2017).[5][6][7] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[5] The Journal of Organic Chemistry, 82(6), 3245-3251.[5] Link
-
Wissner, A., & Grudzinskas, C. V. (1978). Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions.[5] The Journal of Organic Chemistry, 43(20), 3972-3974. Link
-
BenchChem Technical Support. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. Link
Sources
Technical Support Center: Purification & Handling of 3-(3-Tert-butoxy-3-oxopropyl)benzoic Acid
The following technical guide is structured as a Tier 3 Support Knowledge Base for 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid (CAS: 1354737-50-6).
This compound serves as a critical bifunctional linker in medicinal chemistry—possessing an acid-labile tert-butyl ester and a free carboxylic acid. Its purification presents a classic "orthogonal protection" paradox: you must purify the free acid without cleaving the sensitive ester, all while removing transition metals (Palladium) and structurally similar byproducts.
Compound Profile & Critical Sensitivities
Before initiating any purification protocol, review the stability profile. This molecule is a hydrocinnamic acid derivative with a meta-substituted benzoic acid moiety.
| Property | Specification / Behavior |
| Structure | 3-(2-(tert-butoxycarbonyl)ethyl)benzoic acid |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| pKa (Benzoic Acid) | ~4.2 (calc.) |
| Acid Sensitivity | High . The t-butyl ester cleaves at pH < 1.0 or with strong Lewis acids (e.g., AlCl₃) or heat >50°C in acidic media. |
| Base Sensitivity | Low to Moderate . Stable to dilute aqueous base (NaHCO₃, NaOH) at RT. Hydrolysis may occur at pH > 12 with heat. |
| Primary Impurities | Palladium (from Heck/Hydrogenation), 3-Bromobenzoic acid (SM), Unsaturated alkene analog, Di-acid (hydrolysis byproduct). |
Troubleshooting Guide: Specific Impurity Removal
Issue A: Residual Palladium (>20 ppm)
Symptom: Product is off-white, grey, or tan. ¹H NMR shows broad baselines; ICP-MS confirms Pd. Cause: Palladium carboxylate complexes are highly soluble in organic solvents and "stick" to the free benzoic acid moiety.
Protocol: Thiol-Silica Scavenging (The "Soft" Method) Do not rely on simple Celite filtration; Pd-carboxylate complexes often pass through.
-
Dissolution: Dissolve crude sample in THF or Ethyl Acetate (10 mL/g). Avoid MeOH if possible to prevent transesterification risks, though rare without acid catalyst.
-
Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv w.r.t expected Pd content, or 5-10 wt% of crude).
-
Incubation: Stir at Room Temperature for 4–12 hours.
-
Warning: Do not heat >40°C to preserve the t-butyl ester.
-
-
Filtration: Filter through a 0.45 µm PTFE membrane or a tight Celite pad.
-
Validation: Check color (should be white/colorless).
Issue B: Presence of Unsaturated Alkene Impurity
Symptom: Doublet/multiplet signals in ¹H NMR alkene region (6.0–7.5 ppm) overlapping with aromatics. Cause: Incomplete hydrogenation of the Heck coupling intermediate (3-(3-tert-butoxy-3-oxoprop-1-enyl)benzoic acid).
Protocol: Selective Recrystallization Chromatography is often ineffective due to polarity similarities.
-
Solvent System: Use a Toluene/Heptane or EtOAc/Hexanes system.
-
Procedure:
-
Dissolve crude in minimum hot Toluene (60°C).
-
Add Heptane dropwise until turbidity persists.
-
Cool slowly to RT, then 4°C.
-
The saturated product (more flexible aliphatic chain) typically crystallizes differently than the rigid alkene.
-
Note: If the alkene content is >5%, re-subject the material to hydrogenation (Pd/C, H₂, EtOAc) rather than attempting difficult separation.
-
Issue C: Trace Hydrolysis (Di-acid Formation)
Symptom: Product is very polar by TLC (streaks at baseline). Mass spec shows M-56 peak. Cause: Exposure to strong acid (TFA, HCl) or heat during workup.
Protocol: pH-Controlled Wash
-
Wash 1 (Acid Removal): Wash with 5% Citric Acid (pH ~4).
-
Why? Strong mineral acids (HCl) risk cleaving the ester. Citric acid buffers at pH 3-4, sufficient to remove salts but safe for the t-butyl group.
-
-
Wash 2 (Di-acid Removal):
-
The di-acid (3-(2-carboxyethyl)benzoic acid) is significantly more soluble in water than the mono-ester.
-
Perform 3x washes with water. The di-acid will partition into the aqueous phase more aggressively than the lipophilic t-butyl ester product.
-
Master Purification Workflows
Workflow 1: The "Gentle" Acid-Base Extraction
Use this for removing non-acidic impurities (e.g., phosphine oxides, unreacted acrylates).
Figure 1: Selective Acid-Base Extraction Protocol. Note the use of Citric Acid instead of HCl to prevent ester hydrolysis.
Workflow 2: Palladium Removal Strategy
Figure 2: Palladium scavenging workflow emphasizing temperature control to protect the tert-butyl ester.
Frequently Asked Questions (FAQs)
Q: Can I use TFA/DCM to purify this compound by precipitation? A: Absolutely not. TFA (Trifluoroacetic acid) is the standard reagent used to cleavet-butyl esters. Exposure to TFA will quantitatively convert your product into the di-acid (3-(2-carboxyethyl)benzoic acid).
Q: My product is an oil, but it should be a solid. How do I induce crystallization? A: This compound can be "greasy" due to the t-butyl group.
-
Ensure all solvent (especially EtOAc) is removed; trace solvent inhibits crystal lattice formation.
-
Dissolve in a minimal amount of Diisopropyl Ether (DIPE) or Hexanes with a drop of DCM.
-
Scratch the flask wall with a glass rod.
-
Seed with a known pure crystal if available.
-
If it remains an oil, it may contain trace unreacted tert-butyl acrylate; high-vacuum drying (0.1 mbar) for 12h is required.
Q: Why does the color turn pink/red upon standing? A: This usually indicates oxidation of trace phenolic impurities or residual palladium interacting with light. While aesthetically unpleasing, it often does not affect the purity significantly. A quick filtration through a short plug of silica gel (eluting with 30% EtOAc/Hexanes) usually removes the color bodies.
Q: Can I use silica gel chromatography? A: Yes, but the free benzoic acid will streak (tail) on standard silica.
-
Fix: Add 1% Acetic Acid to your eluent (e.g., Hexanes:EtOAc:AcOH 70:29:1).
-
Caution: Do not use amines (Triethylamine) in the mobile phase if you plan to isolate the free acid, as you will isolate the triethylammonium salt instead.
Summary of Impurity Removal Methods
| Impurity Type | Recommended Removal Method | Mechanism |
| Palladium (Pd) | Thiol-Silica Scavengers or Activated Carbon | Chemisorption/Chelation [1] |
| Unreacted Acrylate | High Vacuum or Acid-Base Extraction | Volatility / Solubility differences |
| Di-acid (Hydrolyzed) | Water wash or Column Chromatography | Polarity (Di-acid is much more polar) |
| Isomers (Unsaturated) | Recrystallization (Toluene/Heptane) | Solubility / Crystal packing differences |
| Salts | Aqueous Citric Acid Wash | Partitioning |
References
-
Biotage . "How to Remove Palladium in three easy steps." Biotage Knowledge Base. [Link]
-
Welch, C. J., et al. "Palladium Scavenging: A Practical Guide." Organic Process Research & Development, ACS Publications. [Link]
-
Organic Chemistry Portal . "tert-Butyl Esters: Stability and Protection." [Link]
Sources
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry Platforms for the Fragmentation Profiling of 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid
Executive Summary & Structural Context
In drug development and pharmacokinetic (PK) profiling, the precise characterization of bifunctional intermediates is critical. 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid (C₁₄H₁₈O₄, exact mass 250.1205 Da) is a highly versatile building block featuring two distinct functional groups: a free carboxylic acid and a sterically hindered tert-butyl ester.
This guide objectively compares the performance of three premier mass spectrometry (MS) platforms—Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—in analyzing this compound. By understanding the mechanistic causality behind its gas-phase fragmentation, analytical scientists can select the optimal platform and parameters for high-throughput quantification or structural elucidation.
Mechanistic Causality in Gas-Phase Fragmentation
To optimize MS parameters, one must first understand why the molecule fragments the way it does. The structural duality of this compound allows for excellent ionization in both positive and negative electrospray ionization (ESI) modes, but the resulting fragmentation pathways are fundamentally different.
Negative Ion Mode (ESI-)
In ESI-, the free benzoic acid moiety is readily deprotonated, yielding the [M-H]⁻ precursor at m/z 249.11 .
-
Causality: Upon collision-induced dissociation (CID), the dominant and thermodynamically driven pathway is the loss of carbon dioxide (44 Da) directly from the benzoic acid ring, yielding a product ion at m/z 205.12 . This decarboxylation is a highly characteristic, reversible gas-phase reaction specific to deprotonated benzoic acid derivatives[1].
Positive Ion Mode (ESI+)
In ESI+, protonation yields the [M+H]⁺ precursor at m/z 251.13 .
-
Causality: The fragmentation is initiated at the tert-butyl ester group. Due to the low activation energy required, the ester undergoes a classic gas-phase McLafferty-type rearrangement. A hydrogen atom migrates from the tert-butyl group to the carbonyl oxygen, resulting in the neutral loss of isobutylene (56 Da) and the formation of a stable product ion at m/z 195.07 [2].
-
Subsequent higher-energy CID drives the loss of water (18 Da, m/z 177.05 ) and carbon dioxide (44 Da, m/z 151.08 ) from the remaining propionic/benzoic acid backbone.
Caption: Mechanistic MS/MS fragmentation pathway of this compound.
Analytical Platform Comparison
Different stages of drug development require different MS capabilities. Below is an objective comparison of how the leading MS architectures perform when analyzing this compound.
| Analytical Platform | Primary Application | Key Performance Advantage | Estimated Sensitivity (LOD) | Recommended Scan Mode |
| Triple Quadrupole (QQQ) | High-throughput PK quantification | Maximum sensitivity and linear dynamic range (up to 6 logs). | 1-5 pg/mL | MRM (m/z 251.1 → 195.1) |
| Quadrupole Time-of-Flight (Q-TOF) | Metabolite identification | High acquisition speed with accurate mass (<2 ppm error). | 50-100 pg/mL | MS/MS (Data-Dependent Acquisition) |
| Orbitrap | Complex matrix structural elucidation | Ultra-high mass resolution (up to 500,000 FWHM) for isobaric separation. | 10-50 pg/mL | PRM (Parallel Reaction Monitoring) |
Comparative Insight: For routine quantification, the QQQ is superior due to its duty cycle efficiency in Multiple Reaction Monitoring (MRM). The transition m/z 251.1 → 195.1 is highly recommended over the negative mode transition because the loss of isobutylene (56 Da) is highly specific to the tert-butyl ester, whereas the loss of CO₂ (44 Da) in negative mode is common to all endogenous carboxylic acids, leading to higher background noise in plasma matrices.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates continuous monitoring of extraction recovery and ionization suppression.
Phase 1: Sample Preparation & Chromatography
-
Causality: The molecule contains a lipophilic tert-butyl group and a polar acid. We use a reversed-phase C18 column with a gradient elution to ensure the polar acid retains initially, while the lipophilic tail elutes sharply as organic concentration increases.
-
Extraction: Spike 50 µL of plasma with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
LC Gradient:
-
Mobile Phase A: Water + 0.1% Formic Acid (Promotes ESI+ protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.
-
Phase 2: MS Source Optimization (QQQ Example)
-
Causality: Harsh source conditions can cause in-source fragmentation (premature loss of the tert-butyl group before the first quadrupole). Source parameters must be softened.
-
Capillary Voltage: Set to 3.5 kV (Positive Mode).
-
Desolvation Temperature: 350°C (Keep moderate to prevent thermal degradation of the ester).
-
Collision Energy (CE): Optimize for the 251.1 → 195.1 transition. A low CE (approx. 10-15 eV) is sufficient due to the low activation barrier of the McLafferty rearrangement.
Phase 3: System Suitability & Self-Validation Checkpoints
-
Blank Injection Check: Run a matrix blank post-highest calibrator. Carryover must be <20% of the Lower Limit of Quantification (LLOQ).
-
IS Variance Monitoring: The SIL-IS peak area must remain within ±15% across all batch injections. A drop in IS area indicates matrix-induced ion suppression, invalidating the specific sample result.
Caption: Comparative LC-MS/MS analytical workflow across QQQ, Q-TOF, and Orbitrap platforms.
References
1.[2] Title: Dissociative photoionization of EUV lithography photoresist models (Details the McLafferty rearrangement and 56 Da isobutene loss from tert-butyl esters). Source: arXiv. URL: 2.[1] Title: An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Source: PubMed/NIH. URL:
Sources
Strategic Selection of Alkyl Benzoic Linkers in Bioconjugation: A Comparative Guide to 3-(3-Tert-butoxy-3-oxopropyl)benzoic Acid
In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the chemical linker is no longer viewed as a passive spacer. It is a critical functional element that dictates ternary complex geometry, membrane permeability, and metabolic stability[1]. While polyethylene glycol (PEG) linkers have historically dominated the field due to their synthetic tractability and solubility, alkyl linkers have seen a massive resurgence. By stripping the spacer of hydrogen-bond acceptors, alkyl linkers reduce the topological polar surface area (TPSA), thereby dramatically improving passive diffusion across lipid bilayers and enhancing oral bioavailability[].
Among these, 3-(3-tert-butoxy-3-oxopropyl)benzoic acid stands out as a highly specialized, rigid-flexible hybrid linker. This guide provides an in-depth comparative analysis of this molecule against other alkyl benzoic alternatives, detailing the structural causality behind its performance and providing field-validated protocols for its integration.
Structural Anatomy & The "Meta" Advantage
The architecture of this compound is defined by three distinct chemical features that drive its utility in drug design:
-
Orthogonal Reactivity: As a heterobifunctional linker, it features an aromatic carboxylic acid on one end and an aliphatic carboxylic acid masked as a tert-butyl ester on the other. This orthogonality allows for precise, sequential bioconjugation without the need for complex protection/deprotection cycling of the warhead[3].
-
Conformational Restriction: The incorporation of a phenyl ring introduces structural rigidity. Unlike highly flexible PEG chains that suffer a high entropy penalty upon binding[4], the aromatic ring pre-organizes the linker's spatial trajectory.
-
The Meta-Substitution Vector: The attachment of the propyl chain at the 3-position (meta) of the benzoic acid forces a ~120° exit vector. In PROTAC design, this "U-shape" trajectory is frequently required to induce the compact ternary complexes necessary for cooperative protein-protein interactions (PPIs) between the target protein and the E3 ligase[1]. In contrast, para-substituted analogs force a 180° linear extension, which is better suited for spanning larger distances but may fail to induce cooperativity.
Fig 1. Logical relationship between linker substitution patterns and resulting ternary complex conformations.
Comparative Performance Analysis
When selecting an alkyl benzoic linker, the choice of substitution pattern and chain length directly impacts the physicochemical profile of the final conjugate. The table below summarizes the performance metrics of this compound against its structural analogs.
| Linker Molecule | Structural Vector | Conformational Rigidity | Lipophilicity (Permeability) | Primary Application Profile |
| This compound | Meta (~120°) | Moderate-High | High | Compact ternary complexes; high cell permeability. |
| 4-(3-tert-butoxy-3-oxopropyl)benzoic acid | Para (~180°) | Moderate-High | High | Extended ternary complexes; high cell permeability. |
| 4-(4-tert-butoxy-4-oxobutyl)benzoic acid | Para (~180°) | Moderate | High | Extended complexes requiring slight flexibility. |
| N-Boc-PEG3-t-butyl ester | Linear (Variable) | Low | Low | Surface-exposed targets; solubility-driven design[3]. |
Experimental Workflows: Orthogonal Conjugation Strategy
The true utility of this compound lies in its orthogonal synthetic handle. The following protocols outline a self-validating system for sequential coupling, ensuring high yields while preventing side reactions.
Fig 2. Step-by-step experimental workflow for orthogonal bioconjugation using a tert-butyl protected linker.
Protocol 1: Selective Aromatic Amide Coupling
Objective: Selectively couple the benzoic acid moiety to a primary amine while leaving the aliphatic tert-butyl ester intact. Causality: Aromatic carboxylic acids are less sterically hindered but electronically less reactive than their aliphatic counterparts. HATU is employed because the resulting 7-aza-HOBt active ester accelerates the coupling of sluggish aromatic acids.
-
Dissolve this compound (1.0 eq) and the target amine (1.05 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete dissolution and free-basing of the amine salt.
-
Add HATU (1.1 eq) in one portion. (Expert Insight: Adding HATU last prevents the formation of inactive guanidinium byproducts with the amine).
-
Stir at room temperature for 2 hours.
-
Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak disappears. The product mass should reflect
. The presence of an fragment in the MS spectrum confirms the tert-butyl group is still attached but fragmenting in the ionization source (a common diagnostic feature).
Protocol 2: Acidic Cleavage of the tert-Butyl Ester
Objective: Expose the aliphatic carboxylic acid for the second conjugation step[5]. Causality: The tert-butyl ester is stable to basic coupling conditions but highly labile to strong acids. Cleavage proceeds via a tert-butyl carbocation. If unquenched, this carbocation will alkylate electron-rich moieties (e.g., indoles, phenols) on the warhead. Triisopropylsilane (TIPS) acts as a hydride donor to irreversibly quench the cation into isobutane, preventing these side reactions.
-
Dissolve the intermediate conjugate in a mixture of DCM and TFA (1:1 v/v) to a concentration of 0.05 M.
-
Immediately add TIPS (5% v/v) and water (5% v/v) as carbocation scavengers.
-
Stir at room temperature for 1–2 hours.
-
Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Self-Validation: Analyze via 1H-NMR. The complete disappearance of the intense 9H singlet at ~1.4 ppm confirms total deprotection. On reverse-phase HPLC, the product will shift to an earlier retention time (more polar) compared to the protected precursor.
References
-
Current strategies for the design of PROTAC linkers: a critical review National Institutes of Health (PMC)[Link]
-
Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates Bioconjugate Chemistry - ACS Publications[Link]
Sources
Navigating the Chemical Space of Bifunctional Linkers: A Comparative Analysis of Biological Activity is Not Yet Possible for Derivatives of 3-(3-Tert-butoxy-3-oxopropyl)benzoic Acid
Despite a comprehensive search of the scientific literature and patent databases, a detailed comparative guide on the biological activity of linkers derived from 3-(3-tert-butoxy-3-oxopropyl)benzoic acid cannot be constructed at this time. This is due to a lack of publicly available data on the synthesis and biological evaluation of a series of linkers originating from this specific chemical scaffold.
The design and synthesis of bifunctional linkers are a cornerstone of modern drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These linkers are not merely inert spacers; they play a critical role in determining the overall efficacy, safety, and pharmacokinetic profile of a therapeutic agent. Key properties of a linker, such as its length, flexibility, hydrophilicity, and cleavage mechanism, are meticulously optimized to ensure the targeted delivery and controlled release of a payload or the effective formation of a ternary complex.
While the foundational principles of linker design are well-established, the exploration of novel chemical scaffolds as linker precursors is an ongoing endeavor in the scientific community. The compound this compound presents as a potentially versatile starting material for the synthesis of new linkers, offering distinct structural features that could be exploited to modulate the biological activity of resulting conjugates. The tert-butyl ester provides a protected carboxylic acid functionality, while the benzoic acid moiety offers a site for further chemical modification and attachment to a targeting ligand or a payload.
A thorough investigation into the biological activities of linkers derived from this molecule would necessitate the synthesis of a library of derivatives with systematic variations. These variations could include:
-
Alterations in Linker Length: The propoxy chain could be extended or shortened to modulate the distance between the two ends of the bifunctional molecule.
-
Introduction of Different Functional Groups: The aromatic ring or the aliphatic chain could be functionalized with various groups to alter properties like solubility and cell permeability.
-
Incorporation of Cleavable Moieties: The linker backbone could be modified to include sites susceptible to cleavage by specific enzymes or changes in the cellular microenvironment, such as pH.
Following the synthesis of such a library, a rigorous biological evaluation would be required. This would involve a series of in vitro and in vivo experiments to compare the performance of the different linkers.
Hypothetical Experimental Workflow for Comparative Analysis
Should a research program undertake the investigation of linkers derived from this compound, a typical experimental workflow to compare their biological activities would involve the following steps:
-
Synthesis and Characterization: A series of linkers with varying properties would be synthesized from the starting material. Each new compound would be thoroughly characterized to confirm its structure and purity.
-
Conjugation to a Biological Moiety: The synthesized linkers would be conjugated to a relevant biological entity, such as a monoclonal antibody for an ADC or a protein-targeting ligand and an E3 ligase ligand for a PROTAC.
-
In Vitro Stability Assays: The stability of the resulting conjugates would be assessed in plasma and other relevant biological fluids to determine their half-life and the potential for premature payload release or degradation.
-
Cell-Based Assays: The biological activity of the conjugates would be evaluated in relevant cell lines. For ADCs, this would involve assessing cytotoxicity and the "bystander effect." For PROTACs, the efficiency of target protein degradation would be measured.
-
Pharmacokinetic Studies: In vivo studies in animal models would be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the conjugates.
-
Efficacy and Toxicity Studies: The therapeutic efficacy and potential toxicity of the most promising candidates would be evaluated in animal models of disease.
The data generated from these experiments would allow for a direct comparison of the biological activities of the different linkers and would provide valuable structure-activity relationship (SAR) insights to guide the design of future, more effective therapeutic agents.
The Path Forward
The absence of current data on linkers derived from this compound highlights a potential area for future research. The systematic synthesis and evaluation of such linkers could lead to the discovery of novel chemical entities with superior properties for targeted drug delivery and protein degradation. As the fields of ADCs and PROTACs continue to evolve, the exploration of new and diverse linker chemistries will remain a critical driver of innovation.
Researchers and drug development professionals are encouraged to consider the potential of this and other unexplored chemical scaffolds in their quest for the next generation of targeted therapeutics. The eventual publication of data on linkers derived from this compound will be a welcome addition to the field and will enable the creation of the comprehensive comparative guide that is currently not feasible.
Publish Comparison Guide: Verifying Ester Protection Stability in 3-(3-Tert-butoxy-3-oxopropyl)benzoic Acid
Executive Summary: The Orthogonal Advantage
In the landscape of complex organic synthesis and drug development, 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid (CAS: 143765-42-4) serves as a critical bifunctional linker. Its value lies in its orthogonal protection strategy : it possesses a free aromatic carboxylic acid ready for immediate coupling, while the aliphatic carboxyl group is masked as an acid-labile tert-butyl (t-Bu) ester.
This guide provides a rigorous technical comparison of the t-Bu ester against alternative protecting groups (Methyl, Benzyl) and details experimental protocols to verify its stability profile.[1] The goal is to empower researchers to validate the integrity of this building block under specific reaction conditions, ensuring high-fidelity synthesis in peptide and peptidomimetic workflows.
Product Profile & Structural Logic
-
Compound: this compound
-
Core Functionality: Bifunctional Linker (Aromatic COOH + Aliphatic COO-tBu)
-
Key Challenge: Chemoselectivity. The user must activate the benzoic acid without cleaving the t-Bu ester.
Structural Causality
The stability of the t-Bu ester is dictated by steric hindrance and electronic effects . Unlike methyl esters, the bulky tert-butyl group shields the carbonyl carbon from nucleophilic attack (base stability). Conversely, the stability of the tert-butyl carbocation makes the ester susceptible to acid-catalyzed cleavage (acid lability), providing a clean deprotection mechanism via elimination of isobutylene.
Comparative Stability Analysis
The following table contrasts the performance of the t-Bu ester in this specific linker against common alternatives (Methyl and Benzyl esters) under standard synthetic conditions.
Table 1: Comparative Stability Matrix
| Condition | Reagent Example | Tert-Butyl Ester (t-Bu) | Methyl Ester (Me) | Benzyl Ester (Bn) |
| Acidolysis | 50% TFA / DCM | Labile (Cleaves rapidly) | Stable | Stable (mostly) |
| Saponification | LiOH / THF / H₂O | Stable (Steric resistance) | Labile (Hydrolyzes) | Labile (Hydrolyzes) |
| Hydrogenolysis | H₂ / Pd/C | Stable | Stable | Labile (Cleaves) |
| Nucleophiles | Amines / Grignards | Resistant (Steric bulk) | Reactive (Amidation) | Reactive |
| Thermal | >100°C | Risk (Thermal elimination) | Stable | Stable |
Critical Insight for Researchers
-
Choose t-Bu when your synthetic route involves basic conditions (e.g., Fmoc removal) or hydrogenolysis.
-
Avoid t-Bu if you must use strong Lewis acids or Brønsted acids early in the synthesis.
Mechanism of Action: The Stability/Lability Paradox
To understand the experimental results, one must understand the mechanism. The t-Bu ester cleaves via an E1-like elimination mechanism under acidic conditions, not simple hydrolysis.
Figure 1: Acid-catalyzed cleavage mechanism of the tert-butyl ester.
Experimental Verification Protocols
These protocols are designed to be self-validating . They use internal standards to distinguish between actual degradation and experimental error (e.g., precipitation).
Protocol A: Acidolytic Stability Assay (TFA Challenge)
Objective: Determine the half-life (
-
Preparation: Dissolve 10 mg of this compound in 0.5 mL of deuterated chloroform (
). -
Internal Standard: Add 1.0 equivalent of 1,3,5-trimethoxybenzene (inert to acid).
-
Baseline Scan: Acquire a
-NMR spectrum. Integrate the t-Bu peak (singlet, ~1.4 ppm, 9H) against the standard. -
Challenge: Add 0.1 mL of TFA-d (deuterated trifluoroacetic acid). Shake vigorously.
-
Monitoring: Acquire spectra every 10 minutes for 2 hours.
-
Data Analysis: Plot the natural log of the normalized integral of the t-Bu peak vs. time.
-
Success Criteria: Rapid disappearance of the 1.4 ppm peak and appearance of the isobutylene signal (or loss of gas) confirms clean cleavage.
-
Protocol B: Base Resilience Test (Saponification Selectivity)
Objective: Verify that the ester survives conditions used to hydrolyze methyl esters or remove Fmoc groups.
-
Reaction Mix: Dissolve 50 mg of the compound in 2 mL THF/Water (3:1).
-
Reagent: Add 2.0 equivalents of LiOH·H₂O.
-
Incubation: Stir at Room Temperature (25°C) for 4 hours.
-
Quench & Extract: Acidify to pH 4 with 1M citric acid (avoid strong HCl to protect the ester). Extract with Ethyl Acetate.
-
Validation (HPLC): Inject the organic extract into an HPLC (C18 column, Acetonitrile/Water gradient + 0.1% Formic Acid).
-
Success Criteria: Retention time must match the starting material (>98% purity). Appearance of the di-acid (lower retention time) indicates failure.
-
Protocol C: Thermal Stability (Storage Simulation)
Objective: Ensure the product does not undergo auto-catalytic decomposition during storage.
-
Setup: Place 5 mg of solid sample in a sealed glass vial.
-
Stress: Heat at 60°C for 72 hours.
-
Analysis: Dissolve in mobile phase and analyze via HPLC-MS.
-
Success Criteria: No detection of the free acid mass [M-56] peak.
Experimental Workflow Visualization
The following diagram illustrates the decision tree for validating the ester's stability before incorporating it into a larger synthesis.
Figure 2: Validation workflow for confirming orthogonal stability.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3] Chemical Reviews, 109(6), 2455-2504. (General reference for protecting group stability mechanisms).
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters: Stability and Deprotection.[1][3][4] Retrieved from [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis.[1][6][2] Wiley-Interscience. (Standard text for protocol baselines).
-
PubChem. (2025).[7] 3-(tert-butoxy)benzoic acid Compound Summary. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-(Tert-butoxy)-3-oxopropanoic acid | C7H12O4 | CID 545853 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal of 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid
Executive Summary & Core Directive
Do not treat this compound simply as "generic organic waste."
3-(3-Tert-butoxy-3-oxopropyl)benzoic acid is a bifunctional intermediate containing both a free carboxylic acid and an acid-labile tert-butyl ester . While the benzoic acid moiety presents standard acidity hazards, the tert-butyl ester group introduces a specific "hidden" hazard: gas generation upon contact with strong acids.
Immediate Action Required:
-
Segregate from strong mineral acids (HCl, H₂SO₄, TFA) to prevent isobutylene off-gassing and container pressurization.
-
Segregate from strong bases to prevent exothermic neutralization.
-
Disposal Path: High-temperature incineration via an approved hazardous waste contractor.
Chemical Profile & Hazard Identification
This compound exhibits dual reactivity. The table below summarizes the physicochemical properties relevant to waste stream classification.
| Parameter | Data / Classification | Operational Implication |
| Chemical Structure | Benzoic acid ring w/ tert-butyl ester side chain | Bifunctional: Acidic & Acid-Labile |
| Physical State | Solid (White to off-white powder) | Dust explosion hazard if aerosolized |
| Acidity (pKa) | ~4.2 (Benzoic acid moiety) | Corrosive to mucous membranes; D002 (if aqueous) |
| Stability | Acid Sensitive | CRITICAL: Hydrolyzes in strong acid to release Isobutylene gas |
| RCRA Status | Non-Listed (Process Waste) | Likely D001 (Ignitable) or D002 (Corrosive) depending on solvent |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) | Standard PPE (Nitrile gloves, Goggles) required |
Expert Insight: The "Hidden" Hydrolysis Hazard
As a Senior Scientist, I must highlight a specific mechanism often overlooked in standard safety data sheets (SDS) for this class of compounds.
The Mechanism of Failure: The tert-butyl ester group is designed to be cleaved by acid (acidolysis). If this solid waste is mistakenly added to a "General Acid Waste" carboy containing strong acids (e.g., Trifluoroacetic acid or Hydrochloric acid from peptide synthesis), the following reaction occurs:
Risk: Rapid evolution of isobutylene gas in a sealed waste container can lead to pressurization, cap failure, or vessel rupture , spraying acidic waste into the lab environment.
Control Measure: Never dispose of this compound in the same container as concentrated mineral acids.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Objective: Render the material safe for transfer.
-
Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Hands: Double nitrile gloves (0.11 mm minimum thickness).
-
Body: Lab coat and closed-toe shoes.
-
Respiratory: If handling >10g of dry powder, use a fume hood or N95 particulate respirator.
-
-
Container Selection:
-
Use High-Density Polyethylene (HDPE) or Glass containers.
-
Avoid metal containers due to the free acid functionality.
-
Phase 2: Waste Stream Segregation (The Decision Matrix)
Follow this logic flow to determine the correct waste drum.
Figure 1: Waste Stream Decision Matrix. Note the critical check for strong acids to prevent gas evolution.
Phase 3: Labeling & Storage
Compliance Requirement: 40 CFR 262.17(a)(5) (US EPA)
-
Labeling:
-
Attach a hazardous waste tag immediately upon adding the first drop/grain.
-
Chemical Name: Write out the full name. Do not use abbreviations or structural formulas alone.
-
Hazard Checkboxes: Mark "Irritant" and "Combustible" (if in organic solvent).
-
Constituents: List the solvent % (e.g., "95% Methanol, 5% Benzoic acid deriv.").
-
-
Storage:
-
Store in a Secondary Containment tray.
-
Keep the container closed unless adding waste.[2]
-
Do not store next to Oxidizers (Nitric acid, Peroxides) or Bases (Ammonium hydroxide).
-
Emergency Contingencies
Spill Management (Small Scale < 50g)
-
Isolate: Alert nearby personnel and cordon off the area.
-
PPE: Don safety goggles, lab coat, and nitrile gloves.[3]
-
Neutralization (Solid Spill):
-
Do not sweep dry dust (risk of inhalation).
-
Cover the spill with Sodium Bicarbonate (NaHCO₃) or a dedicated acid neutralizer.
-
Dampen slightly with water to initiate neutralization (look for bubbling).
-
Once bubbling ceases, scoop into a disposal bag.
-
-
Cleaning: Wipe the area with soap and water.[2][4] Treat the paper towels as solid hazardous waste.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[4][5] Lift eyelids. Seek medical attention (Benzoic acid derivatives can cause severe eye damage).[1][4][5]
-
Skin Contact: Wash with soap and water.[1][4][5] Remove contaminated clothing.[4][5]
References & Regulatory Grounding[1][5][7][8]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Defines characteristic waste D001/D002). [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Source for segregation logic). [Link]
-
American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories. (Source for bicarbonate neutralization protocol). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
